3-nitro-4-(trifluoromethyl)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12(15)16/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWGMOJIGTUDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381232 | |
| Record name | 3-nitro-4-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116965-16-3 | |
| Record name | 3-nitro-4-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-nitro-4-(trifluoromethyl)benzoic acid
Introduction
3-Nitro-4-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in organic synthesis and drug development. Its unique molecular structure, featuring a carboxylic acid group, a nitro group, and a trifluoromethyl group, imparts a distinct set of chemical and physical properties. These functional groups make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Notably, it serves as a useful intermediate in the preparation of trifluoromethylated (benzoxazolyl)actinocins.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C8H4F3NO4 | [1][2][3] |
| Molecular Weight | 235.12 g/mol | [1][2] |
| CAS Number | 116965-16-3 | [1][2][3][4] |
| Appearance | White to light yellow crystal powder | [1] |
| Melting Point | 169°C | [1] |
| Boiling Point | 330.0 ± 42.0 °C (Predicted) | [1] |
| Density | 1.596 g/cm³ | [1][5] |
| pKa | 3.03 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in Acetone and Methanol | [1] |
| Storage Temperature | 2-8°C | [1][3] |
Spectral Data
While specific spectra for this compound were not found in the provided search results, data for structurally similar compounds like 3-(trifluoromethyl)benzoic acid are available. For instance, the 1H NMR spectrum of 3-(trifluoromethyl)benzoic acid is well-documented.[6] It is standard practice in chemical characterization to obtain 1H NMR, 13C NMR, IR, and Mass Spectrometry data to confirm the structure and purity of a synthesized compound.
Chemical Reactivity and Profile
The reactivity of this compound is governed by the interplay of its three functional groups: the carboxylic acid, the nitro group, and the trifluoromethyl group.
-
Carboxylic Acid Group : This group is acidic, with a predicted pKa of 3.03, making it significantly more acidic than benzoic acid (pKa ≈ 4.2).[1] This increased acidity is due to the strong electron-withdrawing effects of both the adjacent nitro group and the trifluoromethyl group. The carboxylic acid can undergo typical reactions such as esterification, amidation, and conversion to an acyl chloride.
-
Nitro Group (-NO2) : The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution. However, the combined deactivating effect of the nitro, trifluoromethyl, and carboxyl groups makes further electrophilic substitution on the aromatic ring challenging. The nitro group can be readily reduced to an amino group (-NH2), which is a common and crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. This opens up pathways for forming new C-N bonds.
-
Trifluoromethyl Group (-CF3) : This group is also strongly electron-withdrawing and is generally stable under many reaction conditions. It significantly influences the electronic properties of the aromatic ring and increases the lipophilicity of the molecule, which can affect its solubility and biological activity.
The combination of these functional groups makes the aromatic ring electron-deficient, which deactivates it towards electrophilic aromatic substitution reactions.[7] Conversely, this electron deficiency can make the ring more susceptible to nucleophilic aromatic substitution, although no specific examples were found in the search results.
Caption: Influence of functional groups on the chemical properties of this compound.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the oxidation of 2-nitro-4-methylbenzotrifluoride.[2]
Materials and Reagents:
-
2-nitro-4-methylbenzotrifluoride
-
Tetra-n-butylammonium bromide
-
Ruthenium trichloride hydrate
-
1,2-dichloroethane
-
13% aqueous sodium hypochlorite solution (~3.8 M)
-
5N Sodium hydroxide (NaOH) solution
Procedure:
-
A mixture is prepared containing 1.00 g (4.88 mmol) of 2-nitro-4-methylbenzotrifluoride, 236 mg (0.732 mmol) of tetra-n-butylammonium bromide, 51 mg (0.244 mmol) of ruthenium trichloride hydrate, and 2 mL of 1,2-dichloroethane.
-
The mixture is stirred rapidly.
-
To this stirring mixture, 5.8 mL (~22 mmol) of 13% aqueous sodium hypochlorite solution is added in five portions.
-
With each addition of the sodium hypochlorite solution, the pH of the reaction mixture is adjusted and maintained between 8.5 and 10.5 by the addition of a 5N NaOH solution.
-
Upon completion of the reaction, the product, this compound, is isolated. (The specific workup and purification steps were not detailed in the provided source).
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as an irritant and is toxic if swallowed.[1][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[8]
| Hazard Information | Details | Reference |
| Hazard Codes | Xi (Irritant) | [1] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [4][5] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [9] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection) | [1] |
Applications in Research and Development
As an intermediate, this compound is a valuable building block for creating a variety of more complex molecules. The presence of three distinct functional groups allows for sequential and selective chemical modifications. Its application in the synthesis of trifluoromethylated (benzoxazolyl)actinocins highlights its utility in accessing biologically active compounds.[1][2] The trifluoromethyl group is a common feature in many modern pharmaceuticals, valued for its ability to enhance metabolic stability, binding affinity, and membrane permeability. Therefore, this benzoic acid derivative is a key starting material for medicinal chemistry and drug discovery programs.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 116965-16-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. CAS # 116965-16-3, 3-Nitro-4-trifluoromethylbenzoic acid, 4-(Trifluoromethyl)-3-nitrobenzoic acid - chemBlink [ww.chemblink.com]
- 6. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]
- 7. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 2-Nitro-4-(trifluoromethyl)benzoic acid | C8H4F3NO4 | CID 642096 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of 3-Nitro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Physical and Chemical Properties
The following table summarizes the available quantitative data for 3-nitro-4-(trifluoromethyl)benzoic acid.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃NO₄ | [1] |
| Molecular Weight | 235.12 g/mol | [1] |
| CAS Number | 116965-16-3 | [1] |
| Melting Point | 169 °C | [1] |
| Boiling Point | 330.0 ± 42.0 °C (Predicted) | [1] |
| Density | 1.596 g/cm³ | [1] |
| pKa | 3.03 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in Acetone and Methanol. | [1] |
| Appearance | White to light yellow crystal powder. | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, standard methodologies for characterizing aromatic carboxylic acids are well-established. The following sections describe generalized protocols that would be suitable for determining the key physical properties of this compound.
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure substance.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus, which consists of a heated block with a sample holder, a thermometer or a digital temperature probe, and a viewing lens, is used.
-
Measurement:
-
The capillary tube is placed in the heating block.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Workflow for Melting Point Determination
Melting Point Determination Workflow
The solubility of a compound in various solvents provides insights into its polarity and potential for forming intermolecular interactions.
Methodology: Qualitative Assessment
-
Solvent Selection: A range of solvents with varying polarities is chosen, such as water, ethanol, acetone, and a nonpolar solvent like hexane.
-
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of the selected solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves, more solute is added until saturation is reached. If it does not dissolve, the mixture may be gently heated to assess temperature effects on solubility.
-
Observations are recorded qualitatively (e.g., insoluble, slightly soluble, soluble, very soluble).
-
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
-
Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. A standardized solution of a strong base (e.g., NaOH) is also prepared.
-
Titration:
-
A known volume of the acidic solution is placed in a beaker with a magnetic stirrer.
-
A calibrated pH electrode is immersed in the solution.
-
The basic titrant is added in small, precise increments from a burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the point of inflection of the curve (or by using the first or second derivative of the curve).
-
The pKa is determined from the pH at the half-equivalence point.
-
Logical Flow for pKa Determination
pKa Determination via Potentiometric Titration
Spectroscopic Data
Despite extensive searches of chemical databases and scientific literature, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound could not be located. The characterization of this compound would typically involve the following techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would provide information on the number and chemical environment of the hydrogen atoms in the molecule, including their coupling patterns, which would help to confirm the substitution pattern on the aromatic ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would show the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the carboxylic acid, the carbon attached to the trifluoromethyl group, and the aromatic carbons.
-
IR (Infrared) Spectroscopy: Would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-N stretches and N=O stretches of the nitro group, C-F stretches of the trifluoromethyl group, and various C-H and C=C vibrations of the aromatic ring.
-
Mass Spectrometry: Would provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the molecular structure.
Researchers in possession of this compound are encouraged to perform these analyses to contribute to the public body of chemical knowledge.
Summary
This compound is a solid, crystalline compound with a reported melting point of 169 °C[1]. While some of its physical properties have been predicted, such as its boiling point and pKa, there is a notable absence of experimentally determined spectral data in the public domain. The experimental protocols outlined in this guide provide a framework for the thorough characterization of this and similar aromatic carboxylic acids. Further research is required to fully elucidate and confirm the physical and spectroscopic properties of this compound.
References
3-nitro-4-(trifluoromethyl)benzoic acid structure and nomenclature
An In-depth Technical Guide to 3-nitro-4-(trifluoromethyl)benzoic acid
Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. It details the compound's chemical structure, nomenclature, and physicochemical properties. Furthermore, this guide outlines a detailed synthesis protocol and discusses the significance of its functional groups in modern drug design. This paper is intended for researchers, chemists, and professionals in drug development who utilize or are investigating complex organic building blocks.
Chemical Identity and Nomenclature
This compound is an aromatic carboxylic acid derivative. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a nitro group, and a trifluoromethyl group.
-
IUPAC Name : this compound
-
Synonyms : 4-(Trifluoromethyl)-3-nitrobenzoic acid, 5-Carboxy-2-(trifluoromethyl)nitrobenzene, 4-Carboxy-2-nitrobenzotrifluoride.[1][2]
The chemical structure consists of a benzoic acid backbone with the trifluoromethyl group at position 4 and the nitro group at position 3 relative to the carboxyl group.
Physicochemical Properties
The properties of this compound make it a stable, solid compound under standard conditions, suitable for use in various synthetic applications. Its key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 235.12 g/mol | [1][3][4] |
| Melting Point | 169°C | [2] |
| Boiling Point | 330.0 ± 42.0 °C (Predicted) | [2] |
| Density | 1.596 g/cm³ | [1][2] |
| pKa | 3.03 ± 0.10 (Predicted) | [2] |
| Appearance | White to light yellow crystal powder | [2] |
| Solubility | Slightly soluble in Acetone and Methanol | [2] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through the oxidation of 2-nitro-4-methylbenzotrifluoride. The process involves a ruthenium-catalyzed oxidation using sodium hypochlorite.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of this compound is as follows[3]:
-
Reaction Setup : To a suitable reaction vessel, add 1.00 g (4.88 mmol) of 2-nitro-4-methylbenzotrifluoride, 236 mg (0.732 mmol) of tetra-n-butylammonium bromide, 51 mg (0.244 mmol) of ruthenium trichloride hydrate, and 2 mL of 1,2-dichloroethane.[3]
-
Reagent Addition : Stir the mixture rapidly. Add 5.8 mL (~22 mmol) of 13% aqueous sodium hypochlorite solution in five separate additions.[3]
-
pH Adjustment : After each addition of sodium hypochlorite, adjust the pH of the reaction mixture to between 8.5 and 10.5 by adding a 5N NaOH solution.[3]
-
Reaction Monitoring and Workup : Monitor the reaction for the consumption of the starting material. Upon completion, the product can be isolated and purified using standard laboratory techniques such as extraction and crystallization.
Applications in Research and Drug Development
This compound is a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical sector.
Role as a Chemical Intermediate
This compound serves as a crucial intermediate for the preparation of trifluoromethylated (benzoxazolyl)actinocins, which are of interest for their potential biological activities.[2][3] The presence of three distinct functional groups (carboxylic acid, nitro, and trifluoromethyl) on the benzene ring allows for versatile chemical modifications and subsequent incorporation into larger, more complex molecular scaffolds.
Significance of Functional Groups in Medicinal Chemistry
The trifluoromethyl (-CF₃) group and the nitro (-NO₂) group are both "privileged" functional groups in drug design, each imparting unique properties to a molecule.
-
Trifluoromethyl Group (-CF₃) : Incorporating a -CF₃ group can significantly alter a compound's pharmacological profile.[5][6] It is known to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the pKa of nearby functional groups.[5][6][7] These modifications can lead to improved efficacy, better pharmacokinetic properties, and reduced side effects in drug candidates.[7]
-
Nitro Group (-NO₂) : Nitroaromatic compounds are found in a wide range of clinically used drugs, including antibacterial, anticancer, and antiparasitic agents.[8][9] The nitro group is a strong electron-withdrawing group and can be critical for a drug's mechanism of action.[9] Often, it acts as a prodrug element, requiring reductive bioactivation by specific enzymes (e.g., nitroreductases) within a target cell or microorganism to exert its therapeutic effect.[9]
The combination of these groups in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.
Safety and Handling
This compound is classified as an irritant.[2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Hazard Codes : Xi (Irritant).[2]
-
Storage : The compound should be stored in a refrigerator at 2-8°C.[2][4] It should be kept in a cool place, away from light.[10]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including gloves, eye shields, and a dust mask, should be used when handling this chemical.
References
- 1. CAS # 116965-16-3, 3-Nitro-4-trifluoromethylbenzoic acid, 4-(Trifluoromethyl)-3-nitrobenzoic acid - chemBlink [ww.chemblink.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 116965-16-3 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. jelsciences.com [jelsciences.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. mdpi.com [mdpi.com]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. antimex.lookchem.com [antimex.lookchem.com]
Solubility Profile of 3-Nitro-4-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical development, solubility significantly influences a drug's bioavailability, formulation, and route of administration.
Factors influencing the solubility of 3-nitro-4-(trifluoromethyl)benzoic acid include:
-
Polarity of the Solvent: The principle of "like dissolves like" is a fundamental concept. The polar carboxylic acid and nitro groups, along with the moderately polar trifluoromethyl group, suggest that this compound will exhibit higher solubility in polar organic solvents.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state will affect the energy required to dissolve the compound.
Solubility Data
Currently, only qualitative solubility data for this compound has been reported.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Acetone | Slightly Soluble |
| Methanol | Slightly Soluble |
This data indicates that the compound has limited solubility in these polar aprotic and protic solvents, respectively.
Comparative Solubility Analysis
In the absence of direct quantitative data, examining the solubility of structurally analogous compounds can provide valuable insights. 4-Methyl-3-nitro-benzoic acid shares a similar benzoic acid core with a nitro group in the meta position, differing by a methyl group instead of a trifluoromethyl group at the para position. The trifluoromethyl group is more electron-withdrawing and has a larger van der Waals volume than a methyl group, which may influence crystal packing and interactions with solvents.
A comprehensive study on the mole fraction solubility of 4-methyl-3-nitro-benzoic acid in various organic solvents at 298.15 K provides a useful reference.
Table 2: Mole Fraction Solubility of 4-Methyl-3-nitro-benzoic Acid at 298.15 K
| Solvent Category | Solvent | Mole Fraction Solubility (x) |
| Alcohols | Methanol | 0.08960 |
| Ethanol | 0.08180 | |
| 1-Propanol | 0.07180 | |
| 2-Propanol | 0.06650 | |
| 1-Butanol | 0.06520 | |
| Ketones | Acetone | 0.22450 |
| Ethers | Tetrahydrofuran | 0.23120 |
| 1,4-Dioxane | 0.22870 | |
| Esters | Ethyl Acetate | 0.14560 |
| Methyl Acetate | 0.16540 | |
| Hydrocarbons | Toluene | 0.01530 |
| Cyclohexane | 0.00048 |
Data from: Physics and Chemistry of Liquids, 57(6), 782-793.
This data suggests that the analogous compound exhibits significant solubility in polar aprotic solvents like acetone and ethers, and good solubility in alcohols. The solubility is considerably lower in non-polar hydrocarbons. It is plausible that this compound would follow a similar trend, although the absolute solubility values may differ.
Experimental Protocol for Solubility Determination
The following section details a generalized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent using the widely accepted isothermal shake-flask method.
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique, such as gravimetry or UV-Vis spectroscopy.
Materials and Equipment
-
This compound (analytical grade)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or drying oven and desiccator
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
-
-
Concentration Analysis:
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume or mass of the filtered saturated solution to the dish.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the solid residue is achieved.
-
Cool the dish in a desiccator and re-weigh. The difference in weight corresponds to the mass of the dissolved solid.
-
-
UV-Vis Spectroscopic Method:
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve, accounting for the dilution factor.
-
-
Data Calculation
The solubility can be expressed in various units:
-
Molarity (mol/L): Moles of solute per liter of solution.
-
Mass Concentration (g/L): Grams of solute per liter of solution.
-
Mole Fraction (x): Moles of solute divided by the total moles of solute and solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently limited, this guide provides a framework for researchers to approach its use and characterization. The qualitative data, comparative analysis with a structural analog, and a detailed experimental protocol for solubility determination offer a solid foundation for further investigation. The provided workflow and methodologies can be readily adapted to generate the specific solubility data required for various research and development applications. It is anticipated that this compound will exhibit the highest solubility in polar aprotic and polar protic solvents.
3-nitro-4-(trifluoromethyl)benzoic acid molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core physicochemical properties of 3-nitro-4-(trifluoromethyl)benzoic acid, a compound often utilized as an intermediate in the synthesis of more complex molecules, such as trifluoromethylated (benzoxazolyl)actinocins[1].
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design in a research and development setting.
| Property | Value |
| Molecular Formula | C₈H₄F₃NO₄[2][3] |
| Molecular Weight | 235.12 g/mol [2][3][4] |
| CAS Number | 116965-16-3[1][2] |
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
Caption: Relationship between the chemical entity and its molecular formula and weight.
References
- 1. This compound | 116965-16-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS # 116965-16-3, 3-Nitro-4-trifluoromethylbenzoic acid, 4-(Trifluoromethyl)-3-nitrobenzoic acid - chemBlink [ww.chemblink.com]
- 4. 2-Nitro-4-(trifluoromethyl)benzoic acid | C8H4F3NO4 | CID 642096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Analysis of 3-nitro-4-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 3-nitro-4-(trifluoromethyl)benzoic acid (CAS No. 116965-16-3), a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally related compounds. It also outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral characteristics of the trifluoromethyl, nitro, and benzoic acid functional groups, as well as from the experimental data of isomeric and related compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~8.5 - 8.7 | Doublet | 1H | Ar-H |
| ~8.3 - 8.5 | Doublet of doublets | 1H | Ar-H |
| ~7.9 - 8.1 | Doublet | 1H | Ar-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | -COOH |
| ~148 - 152 | C-NO₂ |
| ~135 - 138 | Ar-C |
| ~132 - 135 | Ar-C |
| ~120 - 130 (quartet) | -CF₃ |
| ~125 - 128 | Ar-C |
| ~120 - 124 | C-CF₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1700-1730 | Strong | C=O stretch (Carboxylic acid) |
| 1520-1560 | Strong | N-O asymmetric stretch (Nitro group) |
| 1340-1380 | Strong | N-O symmetric stretch (Nitro group) |
| 1100-1350 | Strong | C-F stretch (Trifluoromethyl group) |
| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic ring) |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 235 | [M]⁺ (Molecular ion) |
| 218 | [M-OH]⁺ |
| 189 | [M-NO₂]⁺ or [M-COOH-H]⁺ |
| 166 | [M-CF₃]⁺ |
| 141 | [M-COOH-NO₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized protocols suitable for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet-pressing die and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS) if it is sufficiently volatile and thermally stable.[1]
-
Ionization: Utilize Electron Ionization (EI) as the ionization method. In this technique, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
References
safety and handling of 3-nitro-4-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Safety and Handling of 3-Nitro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer and conduct a thorough, site-specific risk assessment before handling any chemical.
Introduction
This compound (CAS No. 116965-16-3) is a chemical intermediate utilized in the synthesis of more complex molecules, such as trifluoromethylated (benzoxazolyl)actinocins.[1] Its molecular structure, featuring a nitro group and a trifluoromethyl group, dictates its reactivity and toxicological profile. This guide provides comprehensive safety and handling information to minimize risk and ensure a safe laboratory environment for all personnel.
Chemical and Physical Properties
Understanding the fundamental properties of a substance is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 116965-16-3 | [2][3] |
| Molecular Formula | C8H4F3NO4 | [1][2][3] |
| Molecular Weight | 235.12 g/mol | [1] |
| Appearance | Off-white to pale yellow solid/powder | [1][4] |
| Melting Point | 156-158 °C | [1] |
| Purity | Typically ≥99% | [3] |
| Synonyms | 4-(Trifluoromethyl)-3-nitrobenzoic acid, 3NTF-BOA | [2][5] |
Hazard Identification and Toxicology
This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Classification
The Globally Harmonized System (GHS) classification provides a clear picture of the potential hazards.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
Source:[2]
Toxicological Summary
-
Acute Effects: The primary acute hazards are toxicity if swallowed and harm from skin contact or inhalation.[2] It is a known irritant to the skin, eyes, and respiratory system.[2][5]
-
Chronic Effects: Information on long-term exposure is limited. As with many aromatic nitro compounds, there is a potential for systemic effects, and the toxicological properties have not been fully investigated.[4]
Experimental Protocols and Workflows
While specific experimental protocols for toxicological studies of this exact compound are not publicly detailed, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing. The data presented in the SDS are derived from such studies.
Below are logical workflows for risk assessment and handling, which should be adapted into site-specific Standard Operating Procedures (SOPs).
Risk Assessment Workflow
A risk assessment must be performed before any new experiment involving this compound. This involves identifying hazards, evaluating risks, and implementing control measures.
Caption: A logical workflow for assessing risk before handling the compound.
Safe Handling and Personal Protective Equipment (PPE)
Safe handling relies on a combination of engineering controls, administrative controls, and appropriate PPE.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols.[6]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7]
Personal Hygiene
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][8]
-
Do not eat, drink, or smoke in laboratory areas.[8]
-
Remove contaminated clothing immediately and wash it before reuse.[4]
Recommended Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can lead to irritation and systemic toxicity through absorption.[4][6] |
| Skin/Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin contact.[4][6] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required when dusts are generated, if ventilation is inadequate, or if exposure limits are exceeded.[4] |
Safe Handling Workflow
This diagram outlines the standard operating procedure for safely using the compound in a laboratory setting.
References
- 1. This compound | 116965-16-3 [chemicalbook.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. antimex.lookchem.com [antimex.lookchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. CAS # 116965-16-3, 3-Nitro-4-trifluoromethylbenzoic acid, 4-(Trifluoromethyl)-3-nitrobenzoic acid - chemBlink [ww.chemblink.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
The Strategic Utility of 3-Nitro-4-(trifluoromethyl)benzoic Acid in Medicinal Chemistry: A Technical Guide
For Immediate Release
A deep dive into the synthetic versatility and pharmacological relevance of the fluorinated building block, 3-nitro-4-(trifluoromethyl)benzoic acid, reveals its crucial role in the development of targeted therapeutics. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its applications, focusing on its pivotal role as a precursor to the non-steroidal antiandrogen, Nilutamide.
The strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity, while the nitro group (-NO2) serves as a versatile synthetic handle and an important pharmacophore. This compound is a chemical intermediate that embodies these desirable features, making it a valuable starting material for the synthesis of complex pharmaceutical agents.
Core Application: Synthesis of the Antiandrogen Drug Nilutamide
A primary and well-documented application of this compound is as a key precursor in the synthesis of Nilutamide, a non-steroidal antiandrogen (NSAA) used in the treatment of metastatic prostate cancer. The synthesis leverages the distinct reactivity of the carboxylic acid, nitro, and trifluoromethyl groups to construct the final drug molecule.
The synthetic journey from this compound to Nilutamide hinges on the conversion of the carboxylic acid group to an amine. This is typically achieved through a rearrangement reaction such as the Curtius or Hofmann rearrangement. The resulting key intermediate, 4-nitro-3-(trifluoromethyl)aniline, is then further elaborated to form the hydantoin ring structure of Nilutamide.
Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
Nilutamide functions as a competitive antagonist of the androgen receptor (AR). In androgen-dependent prostate cancer, the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR triggers a signaling cascade that promotes tumor growth and survival. Nilutamide, by binding to the AR, prevents this activation and subsequent downstream signaling.
The canonical androgen receptor signaling pathway begins with the binding of an androgen to the AR in the cytoplasm, which is held in an inactive state by heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the AR, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival. Nilutamide disrupts this process by competitively inhibiting the initial ligand binding step.
Quantitative Pharmacological Data
The efficacy of Nilutamide and other non-steroidal antiandrogens is quantified through various in vitro assays, including measurements of their binding affinity to the androgen receptor and their ability to inhibit the proliferation of androgen-sensitive prostate cancer cell lines.
Table 1: In Vitro Potency of Nilutamide in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | Compound | IC50 (µM) |
| LNCaP | Androgen-Sensitive | Nilutamide | ~0.412 |
| PC-3 | Androgen-Independent | Nilutamide | >10 |
Data compiled from various sources. IC50 values can vary based on experimental conditions.
Table 2: Comparative Biological Activity of First-Generation Non-Steroidal Antiandrogens
| Compound | Relative Binding Affinity (RBA) vs. DHT | IC50 for Inhibition of Testosterone-Induced Proliferation (nM) |
| Hydroxyflutamide | ~1 | 72 |
| Nilutamide | ~0.5-1 | 412 |
| Bicalutamide | ~2-4 | 243 |
Relative Binding Affinity is a ratio compared to the natural ligand, dihydrotestosterone (DHT). Data is compiled from studies on rat and human androgen receptors.
Detailed Experimental Protocols
Synthesis of 4-Nitro-3-(trifluoromethyl)aniline via Hofmann Rearrangement
This protocol describes a representative method for the synthesis of the key intermediate, 4-nitro-3-(trifluoromethyl)aniline, from the corresponding benzamide, which can be readily prepared from this compound.
Materials:
-
3-Nitro-4-(trifluoromethyl)benzamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br2) or Sodium hypobromite (NaOBr) solution
-
Ice
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve a calculated amount of NaOH in water. Slowly add bromine (1.05 equivalents) to the cold NaOH solution with vigorous stirring. The color of the bromine should disappear as it forms sodium hypobromite. Maintain the temperature below 10°C.
-
Reaction Setup: In a separate round-bottom flask, dissolve 3-nitro-4-(trifluoromethyl)benzamide (1 equivalent) in a minimal amount of a suitable solvent (e.g., water or a mixture of water and a miscible organic solvent).
-
Hofmann Rearrangement: Slowly add the freshly prepared cold sodium hypobromite solution to the stirred solution of the benzamide.
-
Heating: After the addition is complete, slowly warm the reaction mixture to 50-70°C and maintain this temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. The product, 4-nitro-3-(trifluoromethyl)aniline, may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude aniline can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound, such as a derivative of this compound, to the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., cytosol from rat ventral prostate or recombinant human AR)
-
Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT)
-
Unlabeled test compound and a known competitor (e.g., unlabeled DHT)
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Hydroxylapatite (HAP) slurry or filter mats for separation of bound and free ligand
-
Scintillation cocktail and scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and the known competitor in the assay buffer. Prepare a working solution of the radiolabeled androgen at a concentration near its Kd.
-
Incubation: In microcentrifuge tubes or a 96-well plate, combine the androgen receptor preparation, the radiolabeled androgen, and varying concentrations of the test compound or known competitor. Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled competitor).
-
Equilibrium Binding: Incubate the mixtures at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
HAP Method: Add a cold slurry of hydroxylapatite to each tube, incubate for 15-20 minutes, and then centrifuge to pellet the HAP which binds the receptor-ligand complex. Wash the pellets with cold buffer to remove unbound radioligand.
-
Filter Method: Transfer the incubation mixture to a filter plate and apply a vacuum to separate the bound complex (retained on the filter) from the free ligand (in the filtrate). Wash the filters with cold buffer.
-
-
Quantification: Add scintillation cocktail to the HAP pellets or the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent specific binding for each concentration of the test compound. Plot the percent specific binding against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound stands out as a highly valuable and strategically functionalized building block in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of Nilutamide, a clinically relevant non-steroidal antiandrogen. The trifluoromethyl and nitro moieties impart crucial electronic and steric properties that are leveraged throughout the synthetic process and are integral to the pharmacological activity of the final drug product. A thorough understanding of the synthetic pathways originating from this intermediate, coupled with detailed knowledge of the target's mechanism of action, provides a robust framework for the design and development of novel therapeutics, particularly in the realm of oncology. The protocols and data presented herein serve as a technical resource to guide further research and innovation in this promising area of drug discovery.
Methodological & Application
synthesis of 3-nitro-4-(trifluoromethyl)benzoic acid from 4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-nitro-4-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and drug development, from 4-(trifluoromethyl)benzoic acid via electrophilic aromatic nitration.
Introduction
The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. The presence of both a carboxylic acid and a trifluoromethyl group on the benzene ring presents unique challenges and considerations for regioselectivity and reaction conditions. This protocol outlines a robust method for the nitration of 4-(trifluoromethyl)benzoic acid using a mixture of concentrated sulfuric and nitric acids, ensuring a high yield of the desired 3-nitro isomer.
Reaction Scheme
Caption: Reaction scheme for the nitration of 4-(trifluoromethyl)benzoic acid.
Experimental Protocol
This protocol is based on established methods for the nitration of deactivated benzoic acids.[1][2][3]
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Deionized water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (3.0 mL per 1.0 g of starting material).
-
Dissolution of Starting Material: Cool the sulfuric acid to 0-5 °C using an ice bath. Slowly add 4-(trifluoromethyl)benzoic acid (1.0 eq) to the cooled sulfuric acid while stirring. Continue stirring until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.5 mL per 1.0 g of starting material) to concentrated nitric acid (1.0 mL per 1.0 g of starting material) while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 4-(trifluoromethyl)benzoic acid in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition. The addition should take approximately 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.
-
Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water) to yield this compound as a solid.[4]
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation
| Parameter | 4-(Trifluoromethyl)benzoic acid (Starting Material) | This compound (Product) | Reference |
| Molecular Formula | C₈H₅F₃O₂ | C₈H₄F₃NO₄ | |
| Molecular Weight | 190.12 g/mol | 235.12 g/mol | |
| Appearance | White to off-white solid | White to light yellow crystalline powder | [5] |
| Melting Point | 220-222 °C | 169 °C | [5] |
| Purity (Typical) | >98% | >98% (after recrystallization) | |
| Yield (Expected) | - | 80-90% | Based on analogous reactions |
Safety Precautions
General Safety:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6][7]
-
An emergency eyewash and safety shower should be readily accessible.
Chemical-Specific Hazards:
-
Concentrated Sulfuric Acid and Nitric Acid: These are highly corrosive and strong oxidizing agents.[6][7] Handle with extreme care to avoid contact with skin and eyes. When preparing the nitrating mixture, always add sulfuric acid to nitric acid slowly and with cooling.
-
Nitration Reaction: The nitration of aromatic compounds is a highly exothermic process.[1] Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.
-
4-(Trifluoromethyl)benzoic acid and this compound: May cause skin and eye irritation.[8][9][10] Avoid inhalation of dust.
Waste Disposal:
-
All acidic waste should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.
Experimental Workflow
References
- 1. fvs.com.py [fvs.com.py]
- 2. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. CAS # 116965-16-3, 3-Nitro-4-trifluoromethylbenzoic acid, 4-(Trifluoromethyl)-3-nitrobenzoic acid - chemBlink [ww.chemblink.com]
Application Note and Experimental Protocol: Nitration of 4-(Trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the nitration of 4-(trifluoromethyl)benzoic acid to synthesize 3-nitro-4-(trifluoromethyl)benzoic acid. This reaction is a key transformation in organic synthesis, yielding a valuable intermediate for the development of novel pharmaceuticals and other functional molecules. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification. Safety precautions and expected outcomes are also discussed.
Introduction
Electrophilic aromatic substitution, specifically nitration, is a fundamental reaction in organic chemistry used to introduce a nitro group onto an aromatic ring. The presence of both a carboxylic acid and a trifluoromethyl group on the benzene ring of the starting material, 4-(trifluoromethyl)benzoic acid, deactivates the ring towards electrophilic attack. Both substituents are meta-directing. Consequently, the incoming nitro group is directed to the position meta to both groups, which is the 3-position, yielding this compound as the major product. This regioselectivity is a critical aspect of this synthesis.
The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Careful control of the reaction temperature is crucial to prevent the formation of by-products and ensure a high yield of the desired product.
Experimental Protocols
Materials and Equipment
-
4-(trifluoromethyl)benzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and filter flask
-
Filter paper
-
Melting point apparatus
Reaction Procedure
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)benzoic acid in concentrated sulfuric acid. A typical ratio is approximately 2.5 mL of sulfuric acid per gram of benzoic acid.[1]
-
Cool the flask in an ice bath to bring the temperature of the solution to 0-5 °C.
-
-
Preparation of the Nitrating Mixture:
-
In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. A common ratio is approximately 0.67 mL of nitric acid to 1 mL of sulfuric acid for each gram of the starting benzoic acid.[1]
-
Cool this mixture in an ice bath.
-
-
Nitration Reaction:
-
While vigorously stirring the solution of 4-(trifluoromethyl)benzoic acid in sulfuric acid, slowly add the cold nitrating mixture dropwise using a dropping funnel.
-
Maintain the reaction temperature between 0 °C and 10 °C throughout the addition to minimize the formation of by-products.[2]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification
-
Quenching the Reaction:
-
Carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring. This will cause the crude product to precipitate out of the solution.[1]
-
-
Isolation of the Crude Product:
-
Allow the ice to melt completely.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold distilled water to remove any residual acid.
-
-
Purification by Recrystallization:
-
The crude this compound can be purified by recrystallization.
-
A common solvent system for the recrystallization of nitrobenzoic acids is a mixture of ethanol and water.[3]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethyl)benzoic acid | |
| Product | This compound | |
| CAS Number (Product) | 116965-16-3 | [4] |
| Molecular Formula | C₈H₄F₃NO₄ | |
| Molecular Weight | 235.12 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 169 °C | [4] |
| Recrystallization Solvent | Ethanol/Water | [3] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure involves the use of concentrated and corrosive acids. Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Careful temperature control is essential to prevent the reaction from becoming uncontrollable.
-
When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling. Never add sulfuric acid to nitric acid.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols for 3-Nitro-4-(trifluoromethyl)benzoic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-4-(trifluoromethyl)benzoic acid (CAS No. 116965-16-3) is a valuable chemical intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a carboxylic acid for derivatization, a nitro group that can be reduced to an amine, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block in medicinal chemistry and drug discovery. The trifluoromethyl moiety is known to enhance properties such as metabolic stability and bioavailability of drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in key chemical transformations, including the synthesis of amide derivatives and its reduction to the corresponding aniline, a precursor for various pharmaceuticals.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for reaction monitoring and product characterization.
| Property | Value | Reference |
| CAS Number | 116965-16-3 | |
| Molecular Formula | C₈H₄F₃NO₄ | |
| Molecular Weight | 235.12 g/mol | |
| Melting Point | 145-148 °C | |
| Appearance | White to off-white crystalline powder | |
| ¹H NMR (DMSO-d₆) | δ 14.28 (br s, 1H, OH), 8.68 (d, J = 1.8 Hz, 1H), 8.46 (dd, J = 8.3, 1.8 Hz, 1H), 8.08 (d, J = 8.3 Hz, 1H) | |
| ¹³C NMR (DMSO-d₆) | δ 164.8, 149.2, 136.1, 131.8 (q, J = 33.9 Hz), 129.9, 124.6, 121.6 (q, J = 272.5 Hz) | |
| IR (KBr, cm⁻¹) | 3133 (O-H), 1715 (C=O), 1545 (NO₂), 1350 (NO₂), 1100-1300 (C-F) |
Applications in Pharmaceutical Synthesis
This compound serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). A crucial transformation is its conversion to 4-(trifluoromethyl)-3-nitroaniline, a precursor for the non-steroidal anti-androgen drug, Flutamide, used in the treatment of prostate cancer. Furthermore, the structural motif is found in other experimental drugs.
Experimental Protocols
Protocol 1: Amide Bond Formation via Acyl Chloride
This protocol describes the conversion of this compound to an amide derivative. This is a fundamental transformation for creating a diverse range of compounds for screening and development.
Reaction Scheme:
Caption: Synthesis of N-substituted-3-nitro-4-(trifluoromethyl)benzamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A primary or secondary amine (R-NH₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitro-4-(trifluoromethyl)benzoyl chloride can be used directly in the next step.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Quantitative Data (Representative):
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-3-nitro-4-(trifluoromethyl)benzamide | ~85-95 |
| Benzylamine | N-benzyl-3-nitro-4-(trifluoromethyl)benzamide | ~80-90 |
| Morpholine | (3-nitro-4-(trifluoromethyl)phenyl)(morpholino)methanone | ~90-98 |
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol details the reduction of the nitro group of this compound to form 3-amino-4-(trifluoromethyl)benzoic acid, a key intermediate for further functionalization, such as in the synthesis of Flutamide precursors.
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol or Acetic Acid
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water or acetic acid.
-
Add iron powder (3-5 eq) to the solution.
-
Heat the mixture to 70-80 °C.
-
Slowly add concentrated HCl dropwise to the heated mixture. The reaction is exothermic.
-
Continue heating and stirring for 2-6 hours until the starting material is consumed (monitor by TLC).
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Neutralize the aqueous layer with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-4-(trifluoromethyl)benzoic acid.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data (Representative):
| Reactant | Product | Yield (%) |
| This compound | 3-Amino-4-(trifluoromethyl)benzoic acid | ~80-95 |
Signaling Pathways and Biological Relevance
Compounds derived from this compound have shown a range of biological activities. The nitroaromatic core itself is a known pharmacophore in various antimicrobial and anticancer agents.[1][2] The mechanism often involves the bioreduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in target organisms or cells.
For instance, Flutamide, synthesized from a derivative of the title compound, functions as an anti-androgen. It competitively inhibits the androgen receptor (AR), preventing the binding of androgens like testosterone and dihydrotestosterone. This blockade of androgen signaling is crucial in the treatment of prostate cancer, as it inhibits the growth of androgen-dependent cancer cells.
Caption: Simplified signaling pathway of Androgen Receptor (AR) and its inhibition by Flutamide.
Conclusion
This compound is a highly functionalized and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. The protocols provided herein offer robust methods for its derivatization, enabling the generation of compound libraries for biological screening. The strategic placement of the nitro and trifluoromethyl groups provides a platform for developing potent and metabolically stable therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
Synthesis of 3-Nitro-4-(trifluoromethyl)benzoyl Chloride: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
3-Nitro-4-(trifluoromethyl)benzoyl chloride is a key building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitro group, also an important pharmacophore, can be a crucial site for further chemical modifications. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-nitro-4-(trifluoromethyl)benzoyl chloride from its corresponding carboxylic acid using thionyl chloride. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Applications in Drug Discovery and Medicinal Chemistry
3-Nitro-4-(trifluoromethyl)benzoyl chloride serves as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties, offering improved metabolic stability and binding interactions.
Potential Therapeutic Areas:
-
Oncology: The trifluoromethyl moiety is present in numerous FDA-approved cancer drugs. This building block can be used to synthesize novel kinase inhibitors, antimitotic agents, and other anti-cancer therapeutics.
-
Inflammatory Diseases: The anti-inflammatory properties of compounds bearing the trifluoromethyl group are well-documented. This intermediate can be a precursor for the development of new treatments for arthritis, inflammatory bowel disease, and other inflammatory conditions.
-
Infectious Diseases: The incorporation of a trifluoromethyl group can enhance the efficacy of antimicrobial and antiviral agents.
The acid chloride functionality of 3-nitro-4-(trifluoromethyl)benzoyl chloride allows for facile reaction with a variety of nucleophiles, including amines, alcohols, and phenols, to generate a diverse library of amide and ester derivatives for screening in drug discovery programs.
Reaction of 3-Nitro-4-(trifluoromethyl)benzoic Acid with Thionyl Chloride
The conversion of this compound to its corresponding acid chloride is typically achieved by reaction with thionyl chloride (SOCl₂).[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion results in the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[2][4]
Experimental Protocol
This protocol details the synthesis of 3-nitro-4-(trifluoromethyl)benzoyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as a solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Gas trap (for HCl and SO₂ gases)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Addition of Thionyl Chloride: In a fume hood, carefully add an excess of thionyl chloride to the flask. A common molar ratio is 2 to 5 equivalents of thionyl chloride per equivalent of the carboxylic acid. The reaction can be run neat or with an inert solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) with constant stirring.[5] Allow the reaction to proceed for 3-6 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure using a rotary evaporator.[5][6] Care should be taken as thionyl chloride is corrosive and moisture-sensitive.
-
Purification: The resulting crude 3-nitro-4-(trifluoromethyl)benzoyl chloride can often be used in the next step without further purification. If necessary, the product can be purified by vacuum distillation.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.[6]
-
Thionyl chloride is corrosive and reacts violently with water.[7] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
All glassware must be thoroughly dried before use to prevent the decomposition of thionyl chloride and the product.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1 equivalent | N/A |
| Thionyl chloride | 2-5 equivalents | [7] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 76 °C) | [5] |
| Time | 3-6 hours | [5] |
| Product | ||
| 3-Nitro-4-(trifluoromethyl)benzoyl chloride | High (typically >90%) | Assumed from similar reactions |
| CAS Number | 1049103-00-5 | [8] |
Visualizations
Caption: Synthesis workflow from starting materials to the final product.
Caption: Role of the acid chloride in the drug discovery pipeline.
References
- 1. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Preparation of 3-amino-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and drug development. Its trifluoromethyl and amino-substituted benzoic acid scaffold allows for diverse chemical modifications, making it a key intermediate in the synthesis of various pharmaceutical agents. The preparation of this compound from its corresponding nitro precursor, 3-nitro-4-(trifluoromethyl)benzoic acid, is a critical transformation. This document provides detailed protocols for the efficient and selective reduction of the nitro group to an amine, focusing on catalytic hydrogenation, which is a widely used and robust method.[1] Alternative reduction methods are also briefly discussed.
Reaction Scheme
The primary transformation involves the selective reduction of the nitro group of this compound to an amino group, yielding 3-amino-4-(trifluoromethyl)benzoic acid.
References
Application Notes and Protocols for the Catalytic Reduction of 3-nitro-4-(trifluoromethyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The catalytic reduction of 3-nitro-4-(trifluoromethyl)benzoic acid to its corresponding amine, 3-amino-4-(trifluoromethyl)benzoic acid, is a critical transformation in medicinal chemistry and pharmaceutical development. The resulting aminobenzoic acid derivative is a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group (-CF3) is a key structural motif in many modern drugs, as it can enhance metabolic stability, lipophilicity, and binding affinity.[1] This document provides detailed application notes and experimental protocols for the catalytic reduction of this compound, focusing on the widely used palladium on carbon (Pd/C) catalyst.
Reaction Scheme:
The overall reaction involves the reduction of the nitro group to an amino group using a catalyst and a hydrogen source.
Caption: General reaction scheme for the reduction.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the catalytic reduction of nitroaromatic compounds, which can be adapted for this compound.
Table 1: Comparison of Hydrogen Sources for Catalytic Reduction using Pd/C
| Hydrogen Source | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Hydrogen Gas (H₂) | 1 - 5 | Methanol, Ethanol | 25 - 50 | 1 - 6 | >95 | Adapted from[2] |
| Hydrazine Hydrate (N₂H₄·H₂O) | 2 - 10 | Methanol, Ethanol | 25 - 80 | 0.5 - 3 | >90 | Adapted from[2] |
| Ammonium Formate (HCOONH₄) | 5 - 10 | Methanol, Water | 25 - 60 | 1 - 4 | >95 | General knowledge |
Table 2: Influence of Catalyst on the Reduction of a Structurally Similar Compound (3-nitro-4-fluorobenzoic acid)
| Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| Palladium on Carbon (Pd/C) | Methanol | 55 | Not specified | 80.7 | [3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst. This method is highly efficient and generally provides clean conversion with high yields.[2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂) supply
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite® or filter paper)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (e.g., 5.0 g) in methanol (e.g., 100 mL).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this purge-fill cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.[2]
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature (or gently heat to 40-50°C if the reaction is sluggish).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or monitoring hydrogen uptake). The reaction is typically complete within 1-6 hours.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric. Keep it wet with solvent or water.[2]
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-amino-4-(trifluoromethyl)benzoic acid.
-
The crude product can be further purified by recrystallization if necessary.
Protocol 2: Transfer Hydrogenation using Hydrazine Hydrate
This protocol utilizes hydrazine hydrate as the hydrogen donor in a transfer hydrogenation reaction. This method avoids the need for a pressurized hydrogen gas setup.[2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g) and methanol (e.g., 100 mL).
-
Add 10% Pd/C catalyst (typically 5-10 mol%) to the mixture.
-
Heat the mixture to a gentle reflux (around 60-70°C).
-
Carefully add hydrazine hydrate (2-5 equivalents) dropwise to the refluxing mixture. An exothermic reaction may be observed, and gas evolution (nitrogen) will occur. Ensure adequate ventilation.[2]
-
Continue to stir the reaction at reflux and monitor its progress by TLC or LC-MS. The reaction is usually complete within 30 minutes to 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.[2]
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as recrystallization.
Visualizations
Caption: Proposed reaction pathway for the reduction.
Caption: General experimental workflow for the reduction.
References
Application Notes and Protocols for Acylation Reactions of 3-Nitro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-4-(trifluoromethyl)benzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the reactivity of the aromatic ring and the carboxylic acid moiety. Acylation reactions involving this molecule are fundamental for the synthesis of a diverse range of derivatives, including amides, esters, and aryl ketones. These derivatives are key building blocks for pharmacologically active compounds, leveraging the unique electronic and lipophilic properties imparted by the trifluoromethyl group to enhance biological activity and pharmacokinetic profiles.[1]
This document provides detailed protocols for the primary types of acylation reactions involving this compound: conversion to the acyl chloride, subsequent N-acylation (amide formation), O-acylation (ester formation), and C-acylation (Friedel-Crafts reaction).
Key Applications in Drug Discovery
Derivatives of trifluoromethyl-substituted aromatic compounds are integral to the development of modern pharmaceuticals. The trifluoromethyl group can improve metabolic stability, binding affinity, and bioavailability.[1] A prominent example is in the synthesis of tyrosine kinase inhibitors, such as Nilotinib, which is used to treat chronic myelogenous leukemia (CML).[2][3][4] The core structures of such inhibitors often involve amide linkages formed from substituted benzoic acids. The acylation reactions detailed below are crucial steps in synthesizing analogs of these drugs, targeting signaling pathways like Bcr-Abl.[2]
Synthesis of 3-Nitro-4-(trifluoromethyl)benzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step for subsequent acylation reactions, particularly for amide bond formation with less reactive amines and for Friedel-Crafts reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene (optional, as solvent)
-
Standard reflux and distillation glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add this compound (1.0 eq).
-
Under an inert atmosphere, add an excess of thionyl chloride (3.0-5.0 eq). A high-boiling inert solvent like toluene can be used if desired.
-
Add a catalytic amount of DMF (1-2 drops) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
The crude 3-nitro-4-(trifluoromethyl)benzoyl chloride can be purified by vacuum distillation.
Data Summary
| Parameter | Value/Condition | Reference |
| Reagents | This compound, Thionyl Chloride, DMF | Analogous to[5] |
| Stoichiometry | SOCl₂ (3-5 eq), DMF (catalytic) | Analogous to[5] |
| Temperature | Reflux (~80 °C) | Analogous to[5] |
| Reaction Time | 2 - 4 hours | Analogous to[5] |
| Expected Yield | >90% | Based on similar reactions |
| Purification | Vacuum Distillation | [5] |
N-Acylation: Amide Synthesis
Amide bond formation is one of the most frequent reactions in medicinal chemistry. The following protocol describes the coupling of 3-nitro-4-(trifluoromethyl)benzoyl chloride with a representative amine.
Experimental Protocol
Materials:
-
3-Nitro-4-(trifluoromethyl)benzoyl chloride
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the aniline derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 3-nitro-4-(trifluoromethyl)benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography.
Data Summary
| Parameter | Value/Condition | Reference |
| Reagents | Acyl chloride, Aniline derivative, Triethylamine, DCM | General procedure |
| Stoichiometry | Amine (1 eq), Acyl Chloride (1.05 eq), Base (1.2 eq) | General procedure |
| Temperature | 0 °C to Room Temperature | General procedure |
| Reaction Time | 2 - 12 hours | [6] |
| Expected Yield | 70 - 95% | Dependent on amine reactivity |
| Purification | Recrystallization or Column Chromatography | [7] |
O-Acylation: Fischer Esterification
Fischer esterification is a classic method to produce esters from carboxylic acids and alcohols using an acid catalyst. This method is cost-effective and straightforward for producing simple alkyl esters.
Experimental Protocol
References
Application Notes and Protocols for the Esterification of 3-nitro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new chemical entities in the pharmaceutical, agrochemical, and material science industries. Esters often exhibit desirable physicochemical properties, such as improved solubility, membrane permeability, and stability, making them valuable derivatives of parent carboxylic acids. 3-nitro-4-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry due to the presence of two strong electron-withdrawing groups, which can influence the biological activity and pharmacokinetic properties of a molecule. This document provides detailed protocols for the esterification of this compound using both conventional heating and microwave-assisted methods, enabling researchers to efficiently synthesize the corresponding esters.
Data Presentation
The following table summarizes typical reaction conditions and yields for the esterification of a structurally similar substrate, 4-fluoro-3-nitrobenzoic acid, which can serve as a reference for the esterification of this compound.[1] The presence of strong electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic attack, but the Fischer-Speier esterification is generally effective under acidic catalysis.[2]
Table 1: Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid with Various Alcohols [1]
| Alcohol | Temperature (°C) | Time (min) | Catalyst (H₂SO₄) | Yield (%) |
| Methanol | 130 | 15 | Catalytic | ~85 |
| Ethanol | 130 | 15 | Catalytic | 83 |
| n-Propanol | 130 | 15 | Catalytic | ~80 |
| n-Butanol | 130 | 15 | Catalytic | ~90 |
Note: The data presented is for 4-fluoro-3-nitrobenzoic acid and serves as an estimation for the esterification of this compound due to their structural similarity.
Experimental Workflow
The general workflow for the esterification of this compound is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitro-4-(trifluoromethyl)benzoic Acid
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 3-nitro-4-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the nitration of 4-(trifluoromethyl)benzoic acid, a deactivated aromatic ring, are common and can typically be attributed to several critical factors:
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Reaction Temperature: This is the most crucial parameter. Temperatures exceeding the optimal range (0-15°C) can lead to the formation of undesired side products, including dinitro compounds and other isomers, which complicates purification and reduces the yield of the target molecule.[1]
-
Rate of Nitrating Agent Addition: Adding the nitrating mixture too quickly can cause localized temperature spikes, even if the reaction vessel is cooled. This leads to the same side reactions as a generally high reaction temperature. A slow, dropwise addition is essential for control.[1]
-
Purity of Starting Materials: Ensure the 4-(trifluoromethyl)benzoic acid is pure and, critically, that the concentrated nitric and sulfuric acids have not absorbed atmospheric moisture. Water content will dilute the acids and reduce the concentration of the active nitronium ion (NO₂⁺), leading to an incomplete reaction.[1][2]
-
Insufficient Reaction Time: While high temperatures are detrimental, a reaction temperature that is too low or a reaction time that is too short may result in an incomplete conversion of the starting material.
Q2: I'm observing multiple spots on my TLC plate after the reaction. How can I improve selectivity for the 3-nitro isomer?
A2: The formation of multiple products arises from nitration at different positions on the aromatic ring. While the carboxylic acid and trifluoromethyl groups are both meta-directing, leading predominantly to the 3-nitro product, some ortho and para isomers can form, especially under suboptimal conditions. To improve selectivity:
-
Strict Temperature Control: Maintaining a low reaction temperature (ideally 0-5°C) is key to maximizing selectivity for the desired 3-nitro isomer.[3] Isomerization and side reactions are more prevalent at higher temperatures.
-
Optimize Acid Ratios: The ratio of sulfuric acid to nitric acid is important. Sulfuric acid acts as a catalyst to generate the nitronium ion. Ensuring a sufficient excess of sulfuric acid helps maintain a high concentration of the electrophile and can improve selectivity.
Q3: The final product is difficult to purify and has a brownish or yellowish color. What are the best purification methods?
A3: Discoloration often indicates the presence of nitrated byproducts or residual acids. The most effective purification method is recrystallization.
-
Solvent Choice: An ethanol/water mixture is commonly effective. The goal is to use a solvent system where the desired product is sparingly soluble at low temperatures but highly soluble at elevated temperatures.[4]
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities and then hot-filter the solution. Allow the filtrate to cool slowly. Rapid cooling can trap impurities within the crystal lattice, so gradual cooling is preferred to form pure crystals.[1]
-
Washing: After filtering the recrystallized product, wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
Q4: How can I be sure my final product is indeed this compound and is pure?
A4: A combination of analytical techniques should be used for confirmation:
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.[1]
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for structural confirmation. The substitution pattern on the aromatic ring in the ¹H NMR spectrum is particularly diagnostic.
-
Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity by showing a single major spot or peak.
Synthesis Pathway and Troubleshooting
The synthesis of this compound is a classic electrophilic aromatic substitution.
The following workflow can be used to diagnose and resolve common issues encountered during the synthesis.
Quantitative Data on Reaction Parameters
Optimizing reaction parameters is essential for maximizing yield and selectivity. The following table, adapted from data on a structurally similar compound, illustrates the impact of key variables in a continuous flow microreactor system.[5][6] While absolute values may differ, the trends are highly relevant for batch synthesis optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Trend & Rationale |
| Temperature | 288 K (15°C) | 308 K (35°C) | 318 K (45°C) | Conversion increases with temperature due to higher reaction rates. However, selectivity may decrease at higher temperatures due to side reactions. |
| Conversion (%) | ~65% | ~83% | >90% | |
| Selectivity (%) | High | 79.5% | Lower | |
| Molar Ratio (HNO₃/Substrate) | 1.2 | 1.6 | 2.0 | Increasing the equivalents of nitric acid drives the reaction towards completion, increasing conversion. An excessive amount may lead to dinitration. |
| Conversion (%) | ~70% | ~83% | ~85% | |
| Residence Time (Batch equivalent: Reaction Time) | 120 s | 220 s | 660 s | Longer reaction times allow for greater conversion of the starting material. The reaction should be monitored (e.g., by TLC) to determine completion. |
| Conversion (%) | ~68% | ~83% | >95% |
Experimental Protocol: Mixed-Acid Nitration
This protocol describes a standard laboratory procedure for the nitration of 4-(trifluoromethyl)benzoic acid.
Materials:
-
4-(trifluoromethyl)benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice and Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation of Reaction Mixture: In a round-bottom flask, cool concentrated sulfuric acid (e.g., 10 mL) to 0°C in an ice-salt bath with magnetic stirring.[4]
-
Substrate Addition: Slowly and portion-wise, add 4-(trifluoromethyl)benzoic acid (e.g., 5.0 g) to the cold sulfuric acid. Ensure the temperature is maintained below 10°C throughout the addition.[4]
-
Preparation of Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated nitric acid (e.g., 3.0 mL) to concentrated sulfuric acid (e.g., 3.0 mL). Cool this mixture down to 0°C in the ice bath. Caution: This mixing is exothermic.[4]
-
Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative. The rate of addition must be controlled to keep the internal reaction temperature between 0-5°C.[3]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the cold bath for an additional 15-30 minutes to ensure the reaction goes to completion.[4]
-
Quenching: Carefully pour the reaction mixture slowly onto a large amount of crushed ice (e.g., 100 g) in a beaker with vigorous stirring. This will precipitate the crude product and dilute the acids.[3][4]
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold distilled water to remove residual acids.[3]
-
Purification: Dry the crude product. For further purification, perform a recrystallization from an ethanol/water mixture.[4] Determine the yield and confirm the product's identity and purity using melting point and spectroscopic methods.
References
Technical Support Center: Purification of Crude 3-Nitro-4-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-nitro-4-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of crude this compound, like other substituted benzoic acids, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in crude this compound?
A2: Impurities can originate from starting materials, side reactions, or decomposition. Potential impurities may include regioisomers (e.g., 2-nitro-4-(trifluoromethyl)benzoic acid or 4-nitro-3-(trifluoromethyl)benzoic acid), unreacted starting materials from the nitration of 4-(trifluoromethyl)benzoic acid, or by-products from the oxidation of related precursors.[1][2]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃NO₄ | [3][4] |
| Molecular Weight | 235.12 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 169 °C | [3] |
| Solubility | Slightly soluble in Acetone and Methanol. Generally more soluble in polar organic solvents.[3][5] | [3][5] |
| Storage | 2-8°C | [3][6] |
Q4: How do I choose the right solvent for recrystallization?
A4: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] For this compound, polar organic solvents are a good starting point.[5] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation | - Too much solvent was used.- The solution was cooled too quickly.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[9]- Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
| Product Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- Impurities are depressing the melting point of the product. | - Use a lower-boiling point solvent.- Add a co-solvent in which the oil is more soluble.- Attempt to purify by another method, such as column chromatography, to remove the impurities first. |
| Low Recovery of Purified Product | - Too much solvent was used, leading to product loss in the mother liquor.- Premature crystallization occurred during hot filtration.[7]- Incomplete transfer of crystals during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[7]- Rinse the crystallization flask with a small amount of cold solvent and transfer the rinsing to the filter to recover all the crystals. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Suggested Solution |
| Low Product Recovery | - Incomplete acid-base reaction due to incorrect pH.- Insufficient mixing of the aqueous and organic layers.[7] | - Check the pH of the aqueous layer after each extraction step to ensure complete conversion to the salt (basic wash) or the neutral acid (acidification).[7]- Invert the separatory funnel gently but thoroughly multiple times, venting frequently.[7] |
| Emulsion Formation | - Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[7]- Allow the mixture to stand for a longer period.- Filter the emulsion through a pad of celite or glass wool. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product from Impurities | - The eluent system is not optimized.- The column was overloaded with crude material.[7] | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate.[7]- Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[7] |
| Product Tailing on the Column | - The acidic nature of the carboxylic acid group interacts strongly with the silica gel.[7] | - Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.[7] |
| Cracked or Channeled Column Bed | - Improper column packing. | - Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential solvent dropwise at room temperature to check for insolubility. Heat the mixture to boiling to check for complete dissolution. Allow it to cool to see if crystals form.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[7][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying, preferably in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts. The organic layer containing neutral and basic impurities can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as HCl, dropwise with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[7]
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification via acid-base extraction.
Caption: Troubleshooting logic for low recrystallization yield.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 116965-16-3 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Nitration of 4-(Trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 4-(trifluoromethyl)benzoic acid?
The primary and desired product from the electrophilic nitration of 4-(trifluoromethyl)benzoic acid is 3-nitro-4-(trifluoromethyl)benzoic acid . In this reaction, the nitro group (–NO₂) is introduced onto the aromatic ring.
Q2: What are the common side products observed in this reaction?
The most significant side product formed during the nitration of 4-(trifluoromethyl)benzoic acid is the isomeric 2-nitro-4-(trifluoromethyl)benzoic acid .[1][2] The formation of this isomer is a result of the competing directing effects of the trifluoromethyl (–CF₃) and carboxylic acid (–COOH) groups. While both are deactivating, meta-directing groups, the substitution pattern of the starting material leads to the formation of these two principal isomers. Other potential, though typically minor, side products could include dinitrated products, depending on the reaction conditions.[3]
Q3: My reaction is producing a nearly 1:1 mixture of the desired product and the 2-nitro isomer. How can I improve the regioselectivity?
Achieving high regioselectivity can be challenging. Here are some troubleshooting steps:
-
Temperature Control: Carefully maintain a low reaction temperature, typically between 0°C and 5°C. Lower temperatures can favor the formation of one isomer over the other.
-
Rate of Addition: Add the nitrating agent (or the substrate) slowly and in a controlled manner to the reaction mixture. This can help to prevent localized increases in temperature and concentration, which can affect selectivity.
-
Solvent and Acid Catalyst: The choice of solvent and the ratio of sulfuric acid to nitric acid in the nitrating mixture can influence the isomer distribution. It is advisable to consult literature for optimized conditions for similar substrates.
Q4: I am observing a significant amount of unreacted starting material. What could be the cause?
Incomplete conversion can be due to several factors:
-
Insufficient Nitrating Agent: Ensure that the molar ratio of the nitrating agent to the starting material is adequate.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Temperature: While low temperatures are crucial for selectivity, excessively low temperatures may slow the reaction rate to a point where it does not reach completion in a reasonable timeframe.
-
Purity of Reagents: Ensure that the nitric acid and sulfuric acid are of high concentration and purity. The presence of excess water can deactivate the nitrating agent.
Product Distribution
The following table summarizes the typical distribution of the major product and the primary side product in the nitration of 4-(trifluoromethyl)benzoic acid.
| Compound | Position of Nitro Group | Typical Yield Ratio[1] |
| This compound | meta to -COOH | 2 |
| 2-Nitro-4-(trifluoromethyl)benzoic acid | ortho to -COOH | 1 |
Note: This ratio can be influenced by specific reaction conditions.
Experimental Protocol
The following is a representative protocol for the nitration of 4-(trifluoromethyl)benzoic acid, based on established methods for the nitration of substituted benzoic acids.[4][5]
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)benzoic acid in a sufficient amount of concentrated sulfuric acid.
-
Cool the mixture to 0-5°C in an ice-water bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice-water bath.
-
Add the cold nitrating mixture dropwise to the solution of 4-(trifluoromethyl)benzoic acid over a period of 30-60 minutes, ensuring the temperature of the reaction mixture is maintained below 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system to separate the isomers.
Reaction Pathway Diagram
Caption: Reaction pathway for the nitration of 4-(trifluoromethyl)benzoic acid.
References
Technical Support Center: Reduction of 3-Nitro-4-(trifluoromethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction of 3-nitro-4-(trifluoromethyl)benzoic acid to 3-amino-4-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound?
A1: The most prevalent and effective methods are catalytic transfer hydrogenation and metal-mediated reductions. Catalytic transfer hydrogenation often employs palladium on carbon (Pd/C) with a hydrogen donor like ammonium formate.[1][2][3][4] Metal-mediated reductions typically use reagents such as stannous chloride (SnCl₂) in an acidic alcoholic solvent or iron (Fe) powder in acidic media.[5][6][7]
Q2: What are the main challenges in this specific reduction?
A2: The primary challenge is to achieve complete and chemoselective reduction of the nitro group to an amine without affecting the carboxylic acid and the trifluoromethyl groups.[8][9] Potential issues include incomplete conversion, formation of byproducts, and difficulties in product isolation and purification.
Q3: Will the trifluoromethyl (CF₃) group be affected by the reduction conditions?
A3: The C-F bonds in a trifluoromethyl group are generally very stable and are not reduced under the standard conditions used for nitro group reduction, such as catalytic hydrogenation or reduction with SnCl₂ or Fe.
Q4: Can the carboxylic acid group be accidentally reduced?
A4: While carboxylic acids can be reduced, the reagents and conditions typically used for aromatic nitro group reduction are highly selective and generally do not affect the carboxylic acid moiety.[1][4] However, using harsh, non-selective reducing agents like lithium aluminum hydride is not recommended as they can reduce both functional groups.
Q5: What are the potential side products in this reaction?
A5: Potential side products primarily arise from incomplete reduction. These can include the corresponding nitroso and hydroxylamine intermediates. In some cases, particularly with metal hydrides, condensation reactions can lead to the formation of azoxy and azo compounds.[10]
Troubleshooting Guides
Problem 1: Incomplete Reaction or Low Conversion
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst (Catalytic Hydrogenation) | - Ensure the catalyst (e.g., Pd/C) is fresh and has been stored properly. - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). - Check for potential catalyst poisons in the starting material or solvent. Sulfur-containing compounds are known poisons. |
| Insufficient Reducing Agent | - Increase the molar equivalents of the hydrogen donor (e.g., ammonium formate from 3 to 5 equivalents) or the metal reductant (e.g., SnCl₂ from 3 to 5 equivalents).[3] |
| Low Reaction Temperature | - For catalytic transfer hydrogenation, ensure the reaction is refluxing gently.[2] - For SnCl₂ reductions, moderate heating (e.g., 50-70 °C) can improve the reaction rate. |
| Poor Solubility | - Choose a solvent or solvent mixture in which the starting material is more soluble at the reaction temperature. For catalytic hydrogenation, methanol or ethanol are common choices. |
Problem 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Steps |
| Over-reduction or Side Reactions | - If using catalytic hydrogenation with H₂ gas, ensure the pressure is not excessively high. - Monitor the reaction closely using TLC or LC-MS to stop it once the starting material is consumed, preventing further reactions. |
| Reaction with Solvent (SnCl₂ in Alcohol) | - In some cases, reactions of intermediates with alcoholic solvents can occur.[11] Using a different solvent system or lowering the temperature might mitigate this. |
| Workup Issues | - Ensure the pH is appropriately adjusted during workup. For SnCl₂ reductions, basification is required to precipitate tin salts and liberate the free amine. Incomplete basification can lead to product loss or contamination. |
Problem 3: Difficult Product Isolation/Purification
| Possible Cause | Troubleshooting Steps |
| Removal of Metal Salts (SnCl₂/Fe Reductions) | - After a SnCl₂ reduction, adjust the pH to >10 with a strong base (e.g., NaOH) to precipitate tin oxides, which can then be filtered off.[5] The product can then be extracted from the filtrate. - For iron reductions, filtering the hot reaction mixture through a pad of Celite can help remove iron sludge. |
| Product is Water-Soluble as a Salt | - The product, 3-amino-4-(trifluoromethyl)benzoic acid, is amphoteric. To isolate it, carefully adjust the pH of the aqueous solution to its isoelectric point to precipitate the zwitterion. This typically requires careful addition of acid or base. |
| Emulsion during Extraction | - If an emulsion forms during the workup, adding a saturated brine solution can help to break it. Alternatively, filtering the entire mixture through Celite may be effective. |
Data Presentation
Table 1: Representative Yields for the Reduction of Substituted Nitrobenzoic Acids
| Substrate | Method | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |
| 4-Nitrobenzoic Acid | Electrocatalytic | Phosphotungstic acid | Aqueous H₃PO₄ | 33% | [12] |
| 3-Nitrobenzoic Acid | Mechanochemical CTH | 10 wt% Pd/C, Ammonium Formate | Methanol (LAG) | High | [1] |
| 4-Nitrobenzoic Acid | Hydrazine Reduction | Raney-Ni, Hydrazine Hydrate | Methanol | High | [13] |
| Substituted Nitroarenes | Metal-mediated | SnCl₂·2H₂O | Ethanol | 39-98% | [5] |
| Substituted Nitroarenes | Metal-mediated | Fe powder, NH₄Cl | Ethanol/Water | High |
Note: Yields are highly dependent on reaction scale and optimization. CTH = Catalytic Transfer Hydrogenation, LAG = Liquid-Assisted Grinding.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This method is often preferred for its mild conditions and simple workup.[1][2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagents: Add a suitable solvent (e.g., methanol or ethanol, approx. 10-20 mL per gram of substrate). To this solution, add ammonium formate (4.0-5.0 eq).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight). Caution: Pd/C can be pyrophoric, especially when dry. Handle under a moist atmosphere.
-
Reaction: Heat the mixture to a gentle reflux (typically 60-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and adjust the pH carefully with a dilute acid (e.g., 1M HCl) to precipitate the product at its isoelectric point.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
This is a classic and reliable method for reducing aromatic nitro compounds.[5][6]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.
-
Acidification: Add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic.
-
Reaction: Heat the reaction mixture to 50-70 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add water and cool the mixture in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). A thick white precipitate of tin(IV) oxide will form.
-
Filter the mixture to remove the tin salts. Wash the filter cake with water.
-
Combine the filtrate and washings. Carefully re-acidify the filtrate with concentrated HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: A logical troubleshooting guide for the reduction reaction.
References
- 1. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 3. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 4. zenodo.org [zenodo.org]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 9. Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups: solid-phase syntheses of amino aryl azides and benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Derivatization of 3-nitro-4-(trifluoromethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3-nitro-4-(trifluoromethyl)benzoic acid. Below you will find detailed experimental protocols, quantitative data tables, and workflow diagrams to assist in optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in derivatizing this compound?
A1: The primary challenges stem from the electron-deficient nature of the aromatic ring, caused by the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These electron-withdrawing groups deactivate the carboxylic acid, making it less reactive towards nucleophiles. This can lead to sluggish or incomplete reactions, requiring more forceful conditions or highly efficient coupling reagents.
Q2: Which derivatization reactions are most common for this type of molecule?
A2: The most common derivatization reactions are amide bond formation (amidation) and ester formation (esterification). These reactions are crucial for creating a wide range of derivatives for applications in medicinal chemistry and materials science.
Q3: How do I choose the right coupling reagent for amide bond formation?
A3: For electron-deficient carboxylic acids like this compound, powerful coupling reagents are recommended. Uronium/aminium salt-based reagents such as HATU, HBTU, or HCTU are often effective due to their ability to form highly reactive activated esters. Carbodiimide reagents like EDC, often used in conjunction with additives like HOBt or DMAP, can also be employed, though they may require longer reaction times or higher temperatures.
Q4: What are the key considerations for successful Fischer esterification with this substrate?
A4: Fischer esterification is an equilibrium-driven reaction. To achieve a high yield, it is essential to use a large excess of the alcohol and/or remove water as it is formed, often by using a Dean-Stark apparatus. Due to the deactivated nature of the carboxylic acid, a strong acid catalyst (e.g., concentrated sulfuric acid) and elevated temperatures are typically necessary.
Q5: My final product is impure. What are common side products and how can I minimize them?
A5: In amide coupling, side products can arise from the decomposition of the coupling reagent or side reactions with the amine. Ensuring an inert atmosphere and using anhydrous solvents can minimize these. In esterification, incomplete reaction can leave unreacted starting material. Purification is often achieved through recrystallization or column chromatography. For challenging purifications, consider treatment with activated charcoal to remove colored impurities. If the product "oils out" instead of crystallizing, this may be due to the solution being too concentrated or cooling too quickly. Reheating, adding a small amount of additional solvent, and allowing for slower cooling can resolve this issue.
Troubleshooting Guides
Amide Bond Formation
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Use a more powerful coupling reagent like HATU. Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). |
| Low nucleophilicity of the amine. | If using an electron-deficient amine, a stronger coupling reagent and longer reaction times may be necessary. | |
| Presence of moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal reaction temperature. | For challenging couplings, elevated temperatures may be required. Monitor the reaction for potential decomposition at higher temperatures. | |
| Formation of Side Products | Decomposition of the coupling reagent. | Follow the recommended order of addition for the chosen coupling reagent. Some reagents require pre-activation of the carboxylic acid before adding the amine. |
| Racemization (if chiral centers are present). | Use racemization-suppressing additives like HOBt or OxymaPure. Running the reaction at a lower temperature can also help. | |
| Difficulty in Product Purification | Removal of urea byproduct (from DCC/EDC). | If using DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration. For EDC, a water-soluble urea is formed that can be removed with an aqueous workup. |
| Product is highly soluble in the workup solvent. | Choose an appropriate extraction solvent based on the polarity of your product. Perform multiple extractions to maximize recovery. |
Fischer Esterification
| Problem | Possible Cause | Suggested Solution |
| Low Conversion to Ester | Equilibrium not shifted towards the product. | Use a large excess of the alcohol (it can often be used as the solvent). Remove water as it forms using a Dean-Stark trap or molecular sieves. |
| Insufficient catalysis. | Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is used. | |
| Reaction time is too short. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Refluxing for several hours is common. | |
| Product Decomposition | Reaction temperature is too high. | While heat is required, excessive temperatures can lead to charring or decomposition. Optimize the temperature for your specific alcohol. |
| Difficulty in Isolating the Product | Product is an oil and does not solidify. | This can occur if the product has a low melting point or if impurities are present. Purification by column chromatography may be necessary. |
| Incomplete removal of the acid catalyst. | Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during the aqueous workup. |
Experimental Protocols & Data
Amide Coupling using HATU (Representative Protocol)
This protocol provides a general method for the coupling of an amine with this compound using HATU.
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 18 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The following table presents typical conditions for amide coupling reactions involving electron-deficient benzoic acids.
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 4-Nitrobenzoic acid | Benzylamine | EDC/HOBt | DIPEA | DMF | 12 | ~85 |
| 4-(Trifluoromethyl)benzoic acid | Aniline | HATU | DIPEA | DCM | 8 | ~90 |
| 3-Nitro-4-fluorobenzoic acid | Morpholine | T3P | Pyridine | EtOAc | 6 | ~78 |
Fischer Esterification (Representative Protocol)
This protocol is adapted from a microwave-assisted synthesis of ethyl 4-fluoro-3-nitrobenzoate and can be used as a starting point for the esterification of this compound.[1]
-
Combine this compound (1.0 equivalent) and the desired alcohol (in large excess, e.g., 10-20 equivalents or as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the alcohol.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by recrystallization or column chromatography.
The following table provides examples of reaction conditions and yields for the esterification of related nitrobenzoic acids.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | 130 (Microwave) | 0.25 | ~85 | [1] |
| 3-Nitrobenzoic acid | Ethanol | Polyfluoroalkanesulfonic acid | 60-120 | Not specified | ~95 | |
| Benzoic Acid | Methanol | H₂SO₄ | 65 | Not specified | ~90 |
Visualizations
Amide Coupling Workflow using HATU
Caption: General workflow for amide bond formation using HATU as a coupling reagent.
Fischer Esterification Workflow
Caption: General workflow for Fischer esterification of a carboxylic acid.
References
Technical Support Center: 3-Nitro-4-(trifluoromethyl)benzoic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 3-nitro-4-(trifluoromethyl)benzoic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in various chemical reactions.
Problem 1: Low or No Yield in Amide Coupling Reactions
Possible Causes:
-
Incomplete Activation of the Carboxylic Acid: The electron-withdrawing nitro and trifluoromethyl groups can hinder the activation of the carboxylic acid.
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.
-
Decomposition of the Starting Material: Although generally stable, prolonged exposure to high temperatures or harsh basic conditions can lead to decomposition.
-
Side Reactions: The highly activated aromatic ring may be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.
Troubleshooting Steps:
-
Optimize Carboxylic Acid Activation:
-
Use a more potent coupling agent. Common choices include HATU, HBTU, or COMU, especially for challenging couplings.
-
Consider converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This should be done with care to avoid side reactions.
-
-
Enhance Reaction Conditions:
-
Increase the reaction temperature moderately (e.g., to 40-60 °C) to accelerate the reaction rate. Monitor for potential decomposition.
-
Use a polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.
-
Employ a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with the amine nucleophile.
-
-
Monitor for Decomposition:
-
Use analytical techniques like TLC or LC-MS to monitor the reaction progress and check for the appearance of unexpected spots which may indicate decomposition.[1]
-
dot graph Troubleshooting_Amide_Coupling { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124"];
start [label="Low Amide Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; c1 [label="Incomplete Acid Activation?", fillcolor="#FBBC05"]; c2 [label="Poor Amine Nucleophilicity?", fillcolor="#FBBC05"]; c3 [label="Decomposition?", fillcolor="#FBBC05"]; c4 [label="Side Reactions?", fillcolor="#FBBC05"];
s1 [label="Use Stronger Coupling Agent (HATU, HBTU)\n or Convert to Acyl Chloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; s2 [label="Increase Temperature Moderately\n Use Polar Aprotic Solvent (DMF, NMP)\n Use Non-Nucleophilic Base (DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; s3 [label="Monitor by TLC/LC-MS\n Lower Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; s4 [label="Use Milder Conditions\n Avoid Strong Bases", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> c1; start -> c2; start -> c3; start -> c4;
c1 -> s1; c2 -> s2; c3 -> s3; c4 -> s4; } Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Problem 2: Incomplete Esterification
Possible Causes:
-
Equilibrium Limitation: Fischer esterification is a reversible reaction.
-
Steric Hindrance: Bulky alcohols may react slowly.
-
Insufficient Catalyst: Inadequate amounts of acid catalyst will result in a slow reaction rate.
Troubleshooting Steps:
-
Shift the Equilibrium:
-
Use the alcohol as the solvent to have a large excess.
-
Remove water as it forms using a Dean-Stark apparatus.
-
-
Optimize Catalysis and Conditions:
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Ensure a sufficient amount of a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid, is used.
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Increase the reaction temperature to the reflux temperature of the alcohol.
-
dot graph Troubleshooting_Esterification { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124"];
start [label="Incomplete Esterification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; c1 [label="Equilibrium Limitation?", fillcolor="#FBBC05"]; c2 [label="Steric Hindrance?", fillcolor="#FBBC05"]; c3 [label="Insufficient Catalyst?", fillcolor="#FBBC05"];
s1 [label="Use Excess Alcohol\n Remove Water (Dean-Stark)", fillcolor="#34A853", fontcolor="#FFFFFF"]; s2 [label="Use Less Bulky Alcohol if Possible\n Increase Reaction Time and Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; s3 [label="Increase Catalyst Loading\n Use a Stronger Acid Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> c1; start -> c2; start -> c3;
c1 -> s1; c2 -> s2; c3 -> s3; } Caption: Troubleshooting workflow for incomplete esterification reactions.
Problem 3: Unwanted Side Products During Nitro Group Reduction
Possible Causes:
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Over-reduction: Strong reducing agents can sometimes affect the trifluoromethyl group or the aromatic ring.
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Incomplete Reaction: Insufficient reducing agent or catalyst deactivation can lead to a mixture of starting material and product.
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Formation of Intermediates: Depending on the reaction conditions, intermediates like nitroso or hydroxylamine compounds may be formed.[2]
Troubleshooting Steps:
-
Select the Right Reducing Agent:
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For selective reduction of the nitro group, catalytic hydrogenation using Pd/C or Pt/C is often preferred.[3]
-
Metal/acid systems like Fe/HCl or SnCl₂/HCl are also effective and can be milder.
-
-
Control Reaction Conditions:
-
Optimize the reaction time and temperature. Monitor the reaction by TLC or LC-MS to determine the point of complete conversion.
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Ensure the catalyst is active and used in the appropriate amount.
-
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to decompose?
A1: While specific data for this compound is limited, aromatic nitrobenzoic acids generally begin to undergo thermal decomposition at elevated temperatures. For instance, p-nitrobenzoic acid shows significant exothermic decomposition starting around 200°C.[4] Given the presence of the electron-withdrawing trifluoromethyl group, it is advisable to avoid prolonged heating above 150°C to minimize the risk of decarboxylation.
Q2: Is this compound stable under acidic and basic conditions?
A2:
-
Acidic Conditions: The compound is generally stable in acidic media, which is why it can be used in reactions like Fischer esterification with a strong acid catalyst.
-
Basic Conditions: Strong basic conditions, especially at elevated temperatures, should be used with caution. The acidity of the carboxylic acid proton will lead to salt formation. While generally stable, prolonged exposure to strong bases could potentially lead to nucleophilic aromatic substitution or other side reactions.
Q3: What are some common side reactions to be aware of?
A3:
-
Decarboxylation: As mentioned, this can occur at high temperatures.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) makes the aromatic ring susceptible to attack by strong nucleophiles. This is more likely to occur if there is a good leaving group on the ring.
-
Dinitration: Under harsh nitrating conditions, a second nitro group could potentially be introduced onto the ring, though this is generally not a concern under standard reaction conditions for modifying the carboxylic acid.[5]
Q4: What is the best way to purify the products from reactions with this acid?
A4: The purification method will depend on the specific product.
-
Crystallization: If the product is a solid with good crystallinity, recrystallization is often an effective method for purification.[6]
-
Column Chromatography: For non-crystalline solids or oils, silica gel column chromatography is a standard purification technique. A solvent system of ethyl acetate and hexanes is a common starting point for elution.
-
Acid-Base Extraction: If the product is an ester or amide, unreacted carboxylic acid can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.
Data Presentation
Table 1: Recommended Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Base | Solvent | Temperature | Notes |
| HATU | DIPEA | DMF | Room Temp. | Highly effective for hindered or electron-deficient amines. |
| HBTU | DIPEA | DMF | Room Temp. | A reliable and commonly used coupling agent. |
| EDC/HOBt | DIPEA or Et₃N | DCM or DMF | 0°C to RT | A cost-effective option for less challenging couplings.[7] |
| SOCl₂ | N/A | Toluene | Reflux | For conversion to the acyl chloride prior to reaction with the amine. Use with caution. |
Table 2: Typical Conditions for Common Transformations
| Reaction | Reagents | Solvent | Temperature |
| Esterification (Fischer) | Alcohol, H₂SO₄ (cat.) | Alcohol | Reflux |
| Amide Coupling | Amine, Coupling Agent, Base | DMF or DCM | Room Temp. |
| Nitro Group Reduction | H₂, Pd/C | Methanol or Ethanol | Room Temp. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
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Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Fischer Esterification
-
Dissolve this compound in a large excess of the desired alcohol (e.g., methanol or ethanol).[8]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the ester.
Protocol 3: General Procedure for Catalytic Hydrogenation of the Nitro Group
-
In a hydrogenation vessel, dissolve the this compound derivative (e.g., the corresponding ester or amide) in a suitable solvent such as methanol or ethanol.[3]
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at balloon pressure or slightly higher).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino product.
Visualizations
dot graph Decomposition_Pathways { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124"];
start [label="this compound", fillcolor="#F1F3F4"]; p1 [label="Decarboxylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p2 [label="SNAr", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
d1 [label="1-Nitro-2-(trifluoromethyl)benzene", fillcolor="#FBBC05"]; d2 [label="Substituted Benzoic Acid Derivative", fillcolor="#FBBC05"];
start -> p1 [label="High Temperature"]; start -> p2 [label="Strong Nucleophile"]; p1 -> d1; p2 -> d2; } Caption: Potential decomposition pathways for this compound.
References
troubleshooting low conversion rates in 3-nitro-4-(trifluoromethyl)benzoic acid synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3-nitro-4-(trifluoromethyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common method is the electrophilic aromatic substitution (nitration) of a 4-trifluoromethyl substituted benzene ring using a mixture of concentrated or fuming nitric acid and sulfuric acid. A typical starting material is 4-trifluoromethylbenzoyl chloride.[1]
Q2: Why is temperature control so critical during the nitration reaction?
Nitration reactions are highly exothermic. Poor temperature control can lead to a runaway reaction, increasing the formation of unwanted byproducts, such as dinitro compounds or other isomers. For the synthesis of this compound, maintaining a temperature range of 40-60°C is recommended to ensure both a reasonable reaction rate and selectivity.[1]
Q3: What are the potential side products in this synthesis, and how can they be minimized?
The primary potential side products are other isomers of nitro-4-(trifluoromethyl)benzoic acid. The trifluoromethyl group is a meta-director, and the carboxylic acid (or its derivative) is also a meta-director. Therefore, the desired 3-nitro product is favored. However, variations in reaction conditions can lead to the formation of other isomers. To minimize side products, it is crucial to maintain the recommended reaction temperature and use the correct stoichiometry of reagents.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product.
Q5: What is the best way to purify the final product?
The crude product can be precipitated by pouring the reaction mixture into iced water. The resulting solid can then be collected by filtration. Further purification can be achieved by washing the precipitate with a dilute basic solution, such as sodium carbonate, to remove acidic impurities. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is stirred vigorously to ensure proper mixing of the reactants. - Extend the reaction time and monitor for completion using TLC or HPLC. - Verify the concentration and quality of the nitric and sulfuric acids. |
| Loss of product during workup. | - Ensure the precipitation of the product in iced water is complete by allowing sufficient time for the solid to form. - Use cold water for washing the precipitate to minimize product loss due to solubility. | |
| Formation of Multiple Products (Poor Selectivity) | Incorrect reaction temperature. | - Strictly maintain the reaction temperature between 40-60°C using a controlled temperature bath. - Add the nitrating agent slowly to the substrate solution to better control the exothermic reaction. |
| Incorrect ratio of nitrating agents. | - Use the recommended molar ratio of fuming nitric acid to the starting material. An excess of nitric acid can lead to over-nitration. | |
| Product is an Oil or Gummy Solid | Presence of impurities. | - Ensure the starting materials are pure and dry. - During workup, wash the crude product thoroughly with cold water and a dilute sodium carbonate solution to remove residual acids and other impurities.[1] |
| Incomplete precipitation. | - Ensure the iced water used for precipitation is sufficiently cold. - Stir the mixture vigorously during precipitation to promote the formation of a solid. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of 4-trifluoromethyl-3-nitrobenzoic acid.[1]
Materials:
-
4-Trifluoromethylbenzoyl chloride
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Iced Water
-
Sodium Carbonate
Procedure:
-
Preparation of the Nitrating Mixture: In a suitable reactor, carefully add 12.5 kg of 98% fuming nitric acid to 100 kg of concentrated sulfuric acid while maintaining a cool temperature.
-
Addition of Starting Material: Gradually add 10 kg of 4-trifluoromethylbenzoyl chloride to the mixed acid solution while ensuring the reaction temperature is maintained between 40-60°C.
-
Nitration Reaction: Once the addition is complete, continue to stir the reaction mixture at 60°C for 3 hours.
-
Precipitation of the Product: After the reaction is complete, pour the reaction mixture into 120 liters of iced water to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate and wash it with water.
-
Purification: Suspend the filtered precipitate in 18 liters of water containing 1.05 kg of sodium carbonate and stir for 30 minutes. Filter the purified solid product.
-
Drying: Dry the final product to obtain this compound.
Troubleshooting Workflow
References
Technical Support Center: Analytical Techniques for Monitoring 3-Nitro-4-(trifluoromethyl)benzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-nitro-4-(trifluoromethyl)benzoic acid. The following sections detail analytical techniques for monitoring reactions involving this compound, addressing specific issues that may be encountered during experimental work.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for monitoring the progress of reactions involving this compound, allowing for the quantification of reactants, intermediates, and products.
Troubleshooting Guide: HPLC Analysis
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the acidic analyte and basic sites on the column, or silanol interactions. | - Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress the ionization of the carboxylic acid. - Add a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. - Employ an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize silanol interactions. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or column equilibration. | - Ensure the mobile phase is thoroughly mixed and degassed. - Use a column oven to maintain a consistent temperature. - Allow for adequate column equilibration time between injections, especially when running a gradient. |
| Ghost Peaks | Contaminants in the mobile phase, sample, or from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a column wash step at the end of each run to elute strongly retained compounds. - Inject a blank (mobile phase) to confirm the source of the ghost peak. |
| High Backpressure | Blockage in the HPLC system, often at the column inlet frit or in-line filter. | - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. - If pressure is high, disconnect the column and flush the system to identify the location of the blockage. - If the column is blocked, try back-flushing it at a low flow rate. |
Frequently Asked Questions (FAQs): HPLC
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A reverse-phase method using a C18 column is a suitable starting point. Based on methods for similar compounds, you can begin with a mobile phase of acetonitrile and water (e.g., a 50:50 ratio) with 0.1% formic or phosphoric acid.[1][2][3] Detection can be performed using a UV detector at a wavelength around 230-270 nm.[2][4]
Q2: How can I improve the resolution between my starting material and product if they are co-eluting?
A2: To improve resolution, you can adjust the mobile phase composition by changing the ratio of organic solvent to water, or by using a different organic solvent like methanol. Implementing a gradient elution, where the concentration of the organic solvent is increased over time, can also effectively separate compounds with different polarities.
Experimental Protocol: HPLC Method Development
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for specific reaction mixtures.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
HPLC Workflow Diagram
Caption: A typical workflow for monitoring a reaction using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile components in a reaction mixture. For this compound, derivatization may be necessary to increase its volatility.
Troubleshooting Guide: GC-MS Analysis
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or on the column interacting with the acidic analyte. | - Use a deactivated injector liner. - Consider derivatization (e.g., silylation) to block the acidic proton of the carboxylic acid. - Clip the first few centimeters of the column to remove active sites. |
| No Peak Detected | The compound may not be volatile enough or is degrading in the injector. | - Confirm the injector temperature is appropriate; too high can cause degradation, too low can prevent volatilization. - Derivatize the sample to increase volatility. - Check for leaks in the system. |
| Inconsistent Results | Leaks in the system, inconsistent injection volume, or sample degradation. | - Perform a leak check of the GC system. - Ensure the autosampler is functioning correctly and the syringe is not clogged. - Analyze the sample immediately after preparation to minimize degradation. |
Frequently Asked Questions (FAQs): GC-MS
Q1: Do I need to derivatize this compound for GC-MS analysis?
A1: Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape. Derivatization, such as methylation or silylation, is often recommended to improve chromatographic performance.
Q2: What are the expected key fragments in the mass spectrum of this compound?
-
A molecular ion peak (M+).
-
Loss of -OH (M-17).
-
Loss of -COOH (M-45).
-
Loss of -NO2 (M-46).
-
Fragments corresponding to the trifluoromethylbenzoyl cation.
Experimental Protocol: GC-MS Method (with Derivatization)
This protocol outlines a general approach using silylation as the derivatization method.
-
Derivatization:
-
Evaporate a known amount of the dried reaction mixture extract to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
GC-MS Workflow Diagram
Caption: A general workflow for GC-MS analysis with a derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an excellent tool for real-time reaction monitoring and structural elucidation of products and byproducts. Both ¹H and ¹⁹F NMR can be utilized for analyzing reactions of this compound.[8][9][10]
Troubleshooting Guide: NMR Analysis
| Issue | Potential Cause | Suggested Solution |
| Broad Peaks | Poor shimming, sample inhomogeneity, or presence of paramagnetic species. | - Re-shim the spectrometer. - Ensure the sample is fully dissolved and free of solids. - Filter the NMR sample through a small plug of celite or silica to remove paramagnetic impurities (e.g., residual catalyst). |
| Inaccurate Integration for Quantification | Peak overlap, poor baseline, or incorrect relaxation delay. | - Use a non-overlapping peak for integration. - Ensure the baseline is flat before integration. - For quantitative analysis (qNMR), use a longer relaxation delay (D1), typically 5 times the longest T1 of the nuclei of interest. |
| Disappearance of Carboxylic Acid Proton Signal | Exchange with residual water in the deuterated solvent. | - This is common for acidic protons. Use a very dry deuterated solvent if this signal is critical for your analysis. |
Frequently Asked Questions (FAQs): NMR
Q1: What are the expected ¹H and ¹⁹F NMR chemical shifts for this compound?
A1: Based on data from similar compounds, the expected chemical shifts in CDCl₃ are:[8][9][11]
-
¹H NMR: The aromatic protons would appear as a complex multiplet between 7.5 and 8.5 ppm. The carboxylic acid proton will be a broad singlet further downfield, likely above 10 ppm.
-
¹⁹F NMR: The -CF₃ group would appear as a singlet around -60 to -65 ppm (relative to CFCl₃).[9]
Q2: Can I monitor my reaction directly in an NMR tube?
A2: Yes, if the reaction is relatively slow and the conditions are compatible with the NMR tube (e.g., temperature), you can take aliquots at different time points, quench the reaction, and prepare NMR samples. For faster reactions, specialized flow-NMR setups can be used for real-time monitoring.[11][12][13][14]
Experimental Protocol: Reaction Monitoring by NMR
-
Sample Preparation:
-
At various time points, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent or by rapid cooling).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire a ¹H or ¹⁹F NMR spectrum.
-
For quantitative analysis, ensure a sufficient relaxation delay (e.g., 30 seconds for ¹⁹F qNMR).
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
Calculate the relative concentrations of the components over time to determine the reaction kinetics.
-
NMR Reaction Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using NMR spectroscopy.
References
- 1. Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uni-saarland.de [uni-saarland.de]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. azom.com [azom.com]
- 11. rsc.org [rsc.org]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. mastelf.com [mastelf.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-Nitro-4-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-nitro-4-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthesis route for this compound?
A common and scalable method is the nitration of 4-(trifluoromethyl)benzoic acid using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. Careful control of reaction conditions is crucial for maximizing yield and minimizing the formation of unwanted isomers.
Q2: What are the primary side products to expect during the synthesis?
The primary side products are typically isomeric forms of the desired product, such as 2-nitro-4-(trifluoromethyl)benzoic acid, and dinitro-substituted benzoic acids. The formation of these byproducts is often influenced by the reaction temperature and the ratio of nitrating agents.[1]
Q3: What purification methods are most effective for isolating this compound?
Recrystallization is a widely used and effective method for purifying the crude product.[1] Selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is key.[1] Washing the filtered crystals with a small amount of cold solvent helps remove residual impurities.[1]
Q4: How can I confirm the identity and purity of the final product?
Several analytical techniques can be employed:
-
Melting Point: A sharp melting point that corresponds to the literature value (169°C) is a good indicator of purity.[2]
-
Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy are essential for confirming the chemical structure.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can effectively assess the purity of the compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.[1] 2. Suboptimal Reagent Ratio: The molar ratio of nitric acid to the starting material or sulfuric acid might not be optimal.[3] 3. Side Reactions: High reaction temperatures can lead to the formation of undesired isomers and dinitrated byproducts.[1][3] | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC and adjust the duration and temperature accordingly. A typical temperature range for nitration is 0-10°C.[4] 2. Adjust Stoichiometry: Experiment with varying the molar ratios of the nitrating agents to find the optimal conditions for your specific setup. 3. Control Temperature: Maintain a consistently low temperature throughout the addition of the nitrating mixture. Add the nitrating agent slowly and dropwise to manage the exothermic reaction.[1] |
| Formation of Multiple Isomers | The trifluoromethyl group is a meta-director, while the carboxylic acid group is also a meta-director. However, the directing effects can sometimes lead to a mixture of products. The reaction temperature can influence the regioselectivity.[1] | Precise Temperature Control: Maintaining a consistently low reaction temperature (e.g., 5-15°C) can favor the formation of the desired 3-nitro isomer.[1] |
| Difficult Purification | 1. Inappropriate Recrystallization Solvent: The chosen solvent may not provide a significant solubility difference between hot and cold conditions.[1] 2. Rapid Cooling: Cooling the recrystallization mixture too quickly can trap impurities within the crystal lattice.[1] 3. Presence of Oily Impurities: Some side products may be oils that hinder crystallization. | 1. Solvent Screening: Test a range of solvents or solvent mixtures to find the ideal system for recrystallization. Ethanol is often a suitable starting point.[1] 2. Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. 3. Wash with a Non-polar Solvent: Before recrystallization, washing the crude solid with a non-polar solvent like hexane can help remove oily impurities. |
| Product is a Yellow Oil or Discolored Solid | Presence of residual nitric acid or nitro-aromatic impurities. | Thorough Washing: Ensure the crude product is washed extensively with cold water to remove any remaining acid. Washing with a sodium bicarbonate solution can also help neutralize residual acid. Recrystallization should also help in removing colored impurities. |
Experimental Protocol: Nitration of 4-(Trifluoromethyl)benzoic Acid
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Recrystallization Solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)benzoic acid in concentrated sulfuric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-(trifluoromethyl)benzoic acid, ensuring the temperature of the reaction mixture is maintained between 0-10°C.[4]
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified time to allow the reaction to proceed to completion. Monitor the reaction progress by TLC.
-
Slowly pour the reaction mixture onto crushed ice with constant stirring.
-
The crude this compound will precipitate as a solid.
-
Filter the solid product and wash it thoroughly with cold deionized water to remove residual acids.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Dry the purified product under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction parameters for nitration reactions of similar aromatic compounds, which can serve as a starting point for the synthesis of this compound.
| Parameter | Value/Range | Source |
| Reaction Temperature | 0 - 30 °C | [3][4] |
| Molar Ratio (HNO₃ / Substrate) | 1.6 : 1 | [3] |
| Molar Ratio (HNO₃ / H₂SO₄) | 0.57 : 1 | [3] |
| Conversion Rate | ~83% | [3] |
| Selectivity | ~80% | [3] |
Note: The provided data is for the nitration of a structurally related compound and may need to be optimized for the synthesis of this compound.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key parameter relationships affecting the synthesis outcome.
References
managing exothermic reactions in the synthesis of 3-nitro-4-(trifluoromethyl)benzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of the synthesis of 3-nitro-4-(trifluoromethyl)benzoic acid. This document offers troubleshooting advice and frequently asked questions (FAQs) to ensure safe and successful experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation is exceeding the cooling capacity of the system. 2. Inadequate Cooling: The cooling bath is not at the optimal temperature, or there is insufficient heat transfer. 3. Poor Stirring: Localized "hot spots" are forming within the reaction mixture. | 1. Immediately cease the addition of the nitrating agent. 2. Enhance cooling by adding more dry ice or a colder solvent to the cooling bath. 3. Ensure vigorous and efficient stirring. 4. If the temperature continues to escalate, quench the reaction by carefully pouring it into a large volume of crushed ice and water. This should only be attempted in the early stages of a runaway reaction and with appropriate safety measures in place. |
| Low Yield of Desired Product | 1. Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low. 2. Substrate Deactivation: The trifluoromethyl and carboxylic acid groups are deactivating, making the reaction sluggish. 3. Product Loss During Work-up: The product may have some solubility in the aqueous acidic mixture. | 1. Monitor the reaction's progress using Thin Layer Chromatography (TLC). 2. Consider a slight, controlled increase in reaction temperature, but not exceeding 40°C.[1] 3. Ensure the quenching solution is ice-cold to minimize product solubility.[2] 4. During extraction, adjust the pH to ensure the carboxylic acid is in its protonated form, which is less soluble in water.[2] |
| Formation of Multiple Isomers | 1. Incorrect Reaction Temperature: Temperature control is critical for regioselectivity. Higher temperatures can lead to the formation of undesired isomers. | 1. Maintain a low reaction temperature, ideally between 0°C and 10°C.[3] For some sensitive substrates, temperatures as low as -40°C to 10°C have been used.[4] |
| Product Fails to Precipitate Upon Quenching | 1. High Solubility: The product may be soluble in the acidic aqueous solution. 2. Low Concentration: The concentration of the product may be too low for precipitation to occur. | 1. Carefully neutralize the acidic solution with a base like sodium bicarbonate while maintaining cooling in an ice bath. This change in pH may induce precipitation. 2. If neutralization does not lead to precipitation, perform an extraction with a suitable organic solvent such as ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 4-(trifluoromethyl)benzoic acid a highly exothermic reaction?
A1: While the trifluoromethyl and carboxylic acid groups are electron-withdrawing and deactivate the aromatic ring, the nitration reaction itself is inherently exothermic. The reaction between nitric acid and sulfuric acid to form the nitronium ion (NO₂⁺), and the subsequent reaction of the nitronium ion with the aromatic ring, release a significant amount of heat. Careful temperature control is crucial to prevent runaway reactions.
Q2: What is the role of concentrated sulfuric acid in this synthesis?
A2: Concentrated sulfuric acid serves two critical functions. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺). Secondly, it acts as a dehydrating agent, sequestering the water molecules produced during the reaction. This is important because the presence of water can inhibit the formation of the nitronium ion.
Q3: What are the essential safety precautions for this experiment?
A3: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[5] The entire procedure must be conducted in a well-ventilated fume hood.[5] An ice bath should be readily available for immediate cooling if necessary. It is also prudent to have a quench solution (e.g., a large volume of ice water) prepared and accessible in case of a thermal runaway.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and comparing them to the starting material, you can determine when the reaction has reached completion.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
4-(trifluoromethyl)benzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Distilled water
-
Ethyl acetate (for extraction, if necessary)
-
Sodium bicarbonate (for neutralization and washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to between 0°C and 5°C.
-
Addition of Starting Material: Slowly and portion-wise, add the 4-(trifluoromethyl)benzoic acid to the cooled sulfuric acid while stirring. Ensure the temperature remains below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 4-(trifluoromethyl)benzoic acid using an addition funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 0°C and 10°C.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at this temperature for an additional 15-30 minutes. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[6]
-
Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral to pH paper.
-
Drying: Dry the product, preferably in a vacuum oven at a low temperature.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the nitration of substituted benzoic acids, which can be used as a starting point for the synthesis of this compound.
| Parameter | Value | Reference |
| Reaction Temperature | 0°C to 10°C | [3] |
| Molar Ratio (HNO₃ / Substrate) | 1.1 to 1.5 | General practice for mononitration |
| Molar Ratio (H₂SO₄ / Substrate) | 2 to 5 | General practice for nitration |
| Addition Time | 30 to 60 minutes | To control exotherm |
| Reaction Time (post-addition) | 15 to 60 minutes | Monitor by TLC |
Process Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common issues in the nitration of 4-(trifluoromethyl)benzoic acid.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. aplng.com.au [aplng.com.au]
- 6. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-nitro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for the preparation of 3-nitro-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The comparison focuses on reaction yields, conditions, and procedural complexity, supported by experimental data from published literature.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Oxidation of 2-nitro-4-methylbenzotrifluoride | Route 2: Cyanation and Hydrolysis of 4-chloro-3-nitrobenzotrifluoride |
| Starting Material | 2-nitro-4-methylbenzotrifluoride | 4-chloro-3-nitrobenzotrifluoride |
| Key Transformations | Oxidation of a methyl group | Nucleophilic aromatic substitution (cyanation) followed by hydrolysis |
| Overall Yield | 49%[1] | ~78% (calculated) |
| Reaction Steps | 1 | 2 |
| Reagents | NaOCl, RuCl₃, Tetra-n-butylammonium bromide | 1. NaCN, CuBr, NiBr₂, Imidazolium ionic liquid2. Strong acid or base (e.g., HCl, NaOH) |
| Reaction Conditions | 45°C, overnight[1] | 1. 185-195°C, 5-9 hours2. Reflux |
| Purity/Purification | Recrystallization from aqueous NaHCO₃/EtOAc extraction[1] | Rectification of nitrile intermediate, followed by standard acid-base workup |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Comparative workflow of two synthesis routes for this compound.
Experimental Protocols
Route 1: Oxidation of 2-nitro-4-methylbenzotrifluoride
This one-step oxidation process utilizes a ruthenium catalyst with a phase transfer catalyst to convert the methyl group of 2-nitro-4-methylbenzotrifluoride into a carboxylic acid.
Methodology:
To a vigorously stirred mixture of 1.00 g (4.88 mmol) of 2-nitro-4-methylbenzotrifluoride, 236 mg (0.732 mmol) of tetra-n-butylammonium bromide, and 51 mg (0.244 mmol) of ruthenium trichloride hydrate in 2 mL of 1,2-dichloroethane, 5.8 mL of 13% aqueous sodium hypochlorite solution was added in five portions. The pH of the reaction mixture was maintained between 8.5 and 10.5 by the addition of 5N NaOH solution. The mixture was stirred overnight at 45°C. After cooling, the aqueous phase was separated, acidified to pH 3 with 20% sulfuric acid, and extracted three times with ethyl acetate. The combined organic extracts were washed with water and brine, then dried over anhydrous Na₂SO₄. The crude product was purified by dissolving in 5% aqueous NaHCO₃, washing with dichloromethane and ether, followed by re-acidification with 20% sulfuric acid and extraction with ethyl acetate to yield 563 mg (49%) of the title compound as an off-white solid.[1]
Route 2: Cyanation and Hydrolysis of 4-chloro-3-nitrobenzotrifluoride
This two-step route involves a nucleophilic aromatic substitution to introduce a cyano group, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile
Methodology:
In a reactor under nitrogen protection, 258.0 g (1 mol) of 3-nitro-4-chlorobenzotrifluoride, 53.9 g (1.1 mol) of sodium cyanide, 143.0 g (1 mol) of cuprous bromide, 2.2 g (0.01 mol) of 1-butyl-3-methylimidazolium bromide, and 99.0 g (1 mol) of N-methylpyrrolidone are added. The mixture is heated with mechanical stirring to 185°C for 3 hours, then the temperature is increased to 192°C for 5 hours. The reaction completion is monitored by GC, which showed a conversion of 96.46% and a selectivity of 95.14%. The product, 2-nitro-4-(trifluoromethyl)benzonitrile, is obtained by rectification.
Step 2: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile
Methodology:
The hydrolysis of the nitrile can be achieved under either acidic or basic conditions. A general procedure involves refluxing the nitrile with an excess of aqueous acid (e.g., 10 M HCl or H₂SO₄) or base (e.g., 10% NaOH) until the reaction is complete, as monitored by TLC or GC.[2] For example, 10 mmol of the nitrile is refluxed with 13 mL of a 10% NaOH solution for several hours.[2] After cooling, the reaction mixture is acidified with a strong acid (e.g., 6 M HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization. This step typically proceeds in high yield, estimated to be above 85%.
Conclusion
Both synthetic routes offer viable methods for the preparation of this compound. The choice of route may depend on the availability of starting materials, desired overall yield, and the scale of the synthesis. Route 1 is a one-pot reaction but results in a moderate yield. Route 2 involves two steps but offers a significantly higher overall yield. The high temperatures and use of cyanide in Route 2 require careful consideration of safety protocols. For large-scale production, the higher yield of Route 2 may be more economically favorable, provided that the necessary equipment and safety measures are in place. Researchers should evaluate these factors based on their specific laboratory or production capabilities.
References
Spectroscopic Analysis for the Structural Confirmation of 3-nitro-4-(trifluoromethyl)benzoic acid: A Comparative Guide
This guide provides a comprehensive comparison of the spectroscopic data for 3-nitro-4-(trifluoromethyl)benzoic acid with related benzoic acid derivatives. The objective is to facilitate the structural confirmation of this compound through detailed analysis of its expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its intended applications. This guide outlines the expected spectroscopic characteristics of this compound and compares them with analogous compounds to provide a clear framework for its identification.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. The data for the target compound is predicted based on the established chemical shifts and fragmentation patterns of related molecules.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Compound | Ar-H Chemical Shifts (ppm) | -COOH Chemical Shift (ppm) | |---|
A Comparative Guide to Purity Assessment of Synthesized 3-nitro-4-(trifluoromethyl)benzoic acid
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 3-nitro-4-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry. The performance of HPLC is compared against Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with supporting experimental protocols and data.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte and its potential impurities, the required accuracy and precision, and the intended application of the compound.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the most common and versatile technique for the purity analysis of non-volatile and thermally labile compounds like this compound. It offers excellent resolution for separating the main component from its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While highly sensitive, GC-MS is best suited for volatile and thermally stable compounds. For non-volatile carboxylic acids, a derivatization step is typically required to increase their volatility. This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. It provides a direct measurement of the molar concentration of the target compound relative to a certified internal standard.
The following table summarizes the key performance characteristics of these three techniques for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Intrinsic quantitative measurement based on nuclear spin properties in a magnetic field. |
| Applicability to Analyte | Excellent for non-volatile, polar compounds. | Requires derivatization for non-volatile carboxylic acids. | Excellent for soluble compounds with unique NMR signals. |
| Limit of Detection (LOD) | ~0.05 - 0.5 µg/mL | ~0.1 - 1 µg/mL | ~0.1 - 1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.2 - 2 µg/mL | ~0.5 - 5 µg/mL | ~0.5 - 5 mg/mL |
| Linearity (R²) | >0.999 | >0.99 | Not Applicable (Direct Method) |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy | High (with certified reference standard) | High (with appropriate calibration) | Very High (Primary Method) |
| Throughput | High | Moderate (derivatization adds time) | Moderate |
| Impurity Detection | Excellent for non-volatile and UV-active impurities (e.g., isomers, related substances). | Excellent for volatile and semi-volatile impurities (e.g., residual solvents). | Detects all proton-containing impurities but may have lower sensitivity for trace levels. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To quantify the purity of this compound and detect related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
This compound reference standard (certified purity)
-
Synthesized this compound sample
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the same diluent to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the blank (diluent), standard solutions, and sample solution into the HPLC system.
-
Calculation: Determine the purity of the synthesized sample by comparing the peak area of the main component to the calibration curve generated from the reference standard. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents, in the synthesized this compound.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Internal standard (e.g., n-dodecane)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 1-2 mg of the synthesized sample into a vial.
-
Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA with 1% TMCS.
-
If using an internal standard, add a known amount at this stage.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
Parameter Value Inlet Temperature 280 °C Injection Mode Split (e.g., 20:1) Injection Volume 1 µL Carrier Gas Helium at 1.0 mL/min Oven Program Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) MS Transfer Line 280 °C Ion Source Temp 230 °C | Mass Range | 50-500 amu |
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Interpretation: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the synthesized this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid or dimethyl sulfone)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the synthesized sample into a vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
Parameter Value Pulse Program Standard 90° pulse Relaxation Delay (d1) At least 5 times the longest T1 (typically 30-60 s) Number of Scans 16-64 (to achieve S/N > 250:1) | Acquisition Time | > 3 s |
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Mandatory Visualization
Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.
Conclusion
The purity assessment of synthesized this compound necessitates a multi-faceted analytical approach. HPLC-UV stands out as a robust and reliable method for routine purity checks and the quantification of non-volatile, UV-active impurities. For a comprehensive impurity profile, particularly for identifying and quantifying residual solvents and other volatile components, GC-MS is an invaluable complementary technique, though it requires a derivatization step for the primary analyte. For an accurate and absolute determination of purity, especially when a certified reference standard of the analyte is not available, qNMR is a powerful, albeit less sensitive, technique. By combining these orthogonal techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound for its intended applications.
A Comparative Guide to Catalysts for the Reduction of 3-Nitro-4-(Trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in 3-nitro-4-(trifluoromethyl)benzoic acid is a critical transformation in the synthesis of valuable pharmaceutical intermediates. The presence of both a deactivating trifluoromethyl group and a carboxylic acid functionality necessitates a careful selection of the catalytic system to achieve high yields and chemoselectivity. This guide provides an objective comparison of common heterogeneous catalysts for this reduction, supported by experimental data drawn from analogous reactions in the literature.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts for the reduction of aromatic nitro compounds, with a focus on substrates structurally similar to this compound. Direct comparative data for the target molecule is limited in publicly available literature; therefore, performance metrics are informed by reductions of similar substituted nitroaromatics.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) | Selectivity | Key Considerations |
| Palladium on Carbon (Pd/C) | H₂ gas | Methanol, Ethanol, Ethyl Acetate | 25 - 80 | 1 - 15 | 1 - 12 h | 80 - 99 | High | Widely applicable and efficient. Potential for dehalogenation in halo-substituted substrates.[1][2] Cost-effective for industrial scale.[3] |
| Raney Nickel | H₂ gas or Hydrazine | Ethanol, Water | 25 - 100 | 1 - 50 | 2 - 24 h | 75 - 95 | High | Less expensive than precious metal catalysts.[4] Can be pyrophoric and requires careful handling. May cause side reactions with other functional groups.[4] |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | 25 - 60 | 1 - 5 | 2 - 16 h | 90 - 98 | High | Highly active catalyst.[5] Can be used for the reduction of nitro groups without affecting other reducible groups like alkenes.[5] Often preferred over palladium to minimize hydrogenolysis. |
| Bimetallic Catalysts (e.g., Pd-Pt) | H₂ gas | Ethanol, Isopropanol | 30 - 60 | 10 - 30 | 1 - 4 h | >90 | High | Often exhibit higher activity and shorter reaction times compared to monometallic catalysts.[3] |
Experimental Protocols
Detailed methodologies for the catalytic reduction of aromatic nitro compounds are provided below. These protocols are generalized and may require optimization for the specific substrate, this compound.
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
This protocol is adapted from the synthesis of 3-amino-4-fluorobenzoic acid.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (5-10 mol%)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
To a hydrogenation reactor, add this compound and methanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the reactor and purge with an inert gas (3-5 times) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-15 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by techniques such as TLC, LC-MS, or by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-(trifluoromethyl)benzoic acid.
-
The crude product can be further purified by recrystallization if necessary.
Raney Nickel Catalyzed Hydrogenation
This protocol is a general procedure for the reduction of aromatic nitro compounds.[4]
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor
Procedure:
-
In a hydrogenation reactor, dissolve this compound in ethanol.
-
Carefully add the Raney Nickel slurry to the reactor.
-
Seal the reactor and purge with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas (e.g., 1-50 atm).
-
Heat the mixture to the desired temperature (e.g., 25-100 °C) with vigorous stirring.
-
Monitor the reaction until hydrogen uptake ceases.
-
After cooling to room temperature, carefully vent the hydrogen and purge with an inert gas.
-
Filter the catalyst through a celite pad. Due to the pyrophoric nature of Raney Nickel, the filter cake should not be allowed to dry in the air. It should be kept wet with solvent and disposed of appropriately.
-
Rinse the filter cake with ethanol.
-
The combined filtrate is concentrated under reduced pressure to yield the product.
Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation
This protocol is based on general procedures for using Adams' catalyst.
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂)
-
Acetic acid or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor
Procedure:
-
Charge the hydrogenation reactor with this compound and the chosen solvent (acetic acid or ethanol).
-
Add the PtO₂ catalyst to the mixture.
-
Seal the reactor, purge with inert gas, and then introduce hydrogen gas.
-
The reaction is typically run at room temperature and low pressure (1-5 atm).
-
Stir the reaction mixture until the theoretical amount of hydrogen has been consumed.
-
Vent the reactor and purge with inert gas.
-
Remove the catalyst by filtration through celite.
-
Evaporate the solvent from the filtrate to obtain the product. If acetic acid is used as the solvent, it may need to be neutralized with a base before product isolation.
Visualizing the Process
The following diagrams illustrate the general workflow and the catalytic cycle for the reduction of this compound.
References
- 1. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 2. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of 3-nitro-4-(trifluoromethyl)benzoic acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-nitro-4-(trifluoromethyl)benzoic acid, a key intermediate in various synthetic processes. The primary focus will be on High-Performance Liquid Chromatography (HPLC), with a comparative overview of Gas Chromatography (GC) and Titrimetry. This guide includes representative experimental data and detailed protocols to assist in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical technique for the validation of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, GC, and Titrimetry for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation of volatile (or derivatized) compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by Flame Ionization Detector (FID). | Neutralization reaction between the acidic analyte and a standardized basic solution, with endpoint determination by a colorimetric indicator or potentiometry. |
| Selectivity | High; capable of separating the main component from structurally similar impurities and degradation products. | High; good separation of volatile impurities. May require derivatization to enhance selectivity for the target analyte. | Low; titrates the total acidity of the sample and is not specific to this compound. |
| Sensitivity | High (typically in the µg/mL to ng/mL range). | Very High (typically in the ng/mL to pg/mL range), especially with sensitive detectors. | Low (typically in the mg/mL range). |
| Accuracy (% Recovery) | High (typically 98-102%). | High (typically 97-103%), but can be influenced by the efficiency of the derivatization step. | Moderate to High, dependent on the purity of the titrant and the accuracy of endpoint detection. |
| Precision (% RSD) | High (typically < 2%). | High (typically < 3%), but can be influenced by the reproducibility of the derivatization and injection. | High (typically < 1% for replicate titrations). |
| Sample Throughput | Moderate to High; amenable to automation. | Moderate; sample preparation (derivatization) can be time-consuming. | High for manual titrations; can be automated. |
| Instrumentation Cost | Moderate to High. | Moderate. | Low. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.
Experimental Protocol:
A representative reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound is detailed below.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 254 nm. |
| Injection Volume | 10 µL. |
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 0.1 mg/mL of the analyte. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Data (Representative):
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9997 |
| Range | 80-120% of the test concentration | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.8 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | 0.75% |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | 1.10% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.7 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 2.1 µg/mL |
| Specificity | No interference from blank/placebo. | Peak purity > 99.9% |
| Robustness | No significant impact on results with minor changes in method parameters. | Method is robust. |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.
Experimental Protocol:
A representative GC-FID method involving a derivatization step is outlined below.
Derivatization (Silylation):
-
Accurately weigh about 10 mg of the sample or standard into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
Instrumentation and Conditions:
| Parameter | Condition |
| GC System | A standard GC system with a Flame Ionization Detector (FID). |
| Column | A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Injector Temperature | 250 °C. |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Detector Temperature | 300 °C. |
| Injection Volume | 1 µL (splitless). |
Titrimetry
Titrimetry, specifically acid-base titration, offers a simple and cost-effective method for determining the overall purity of an acidic compound. For weakly acidic or water-insoluble compounds, a non-aqueous titration is often employed.
Experimental Protocol:
A representative non-aqueous acid-base titration is described below.
Reagents and Equipment:
-
Standardized 0.1 M tetrabutylammonium hydroxide (TBAH) in a suitable solvent (e.g., 2-propanol).
-
Solvent for sample dissolution (e.g., acetone or dimethylformamide).
-
Potentiometer with a suitable electrode system or a visual indicator (e.g., thymol blue).
-
Burette and magnetic stirrer.
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into a beaker.
-
Dissolve the sample in 50 mL of the chosen solvent.
-
If using a visual indicator, add a few drops to the solution.
-
Titrate the sample solution with the standardized 0.1 M TBAH solution, recording the volume of titrant added.
-
Determine the endpoint potentiometrically (the point of maximum inflection of the titration curve) or by the color change of the indicator.
-
Calculate the purity of the sample based on the volume of titrant consumed, its concentration, and the sample weight.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a general workflow for the validation of an analytical method, a critical process for ensuring the reliability of analytical data.
Caption: A generalized workflow for analytical method validation.
Comparison of Analytical Techniques
The logical relationship between the choice of analytical technique and key performance indicators is depicted in the diagram below.
Caption: Comparison of analytical techniques based on key performance indicators.
A Comparative Guide to the Biological Activity of 3-Nitro-4-(trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of 3-nitro-4-(trifluoromethyl)benzoic acid, a scaffold of increasing interest in medicinal chemistry. The presence of both a nitro group and a trifluoromethyl group suggests potential for diverse pharmacological activities, including anticancer and antibacterial applications. Due to a lack of extensive publicly available data on the direct amide and ester derivatives of this compound, this guide draws comparisons with structurally related compounds containing trifluoromethylphenyl and nitroaromatic moieties to provide insights into their potential biological activities and mechanisms of action.
Anticancer Activity
Derivatives of benzoic acid incorporating nitro and trifluoromethyl groups have been investigated for their potential as anticancer agents. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Anticancer Activity of Structurally Related Nitroaromatic and Trifluoromethyl Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Nitro-naphthalimide (Compound 1a) | T-24 (Bladder Carcinoma) | 4.133 ± 0.9 | [1] |
| 3-Nitro-naphthalimide (Compound 1a) | HepG2 (Hepatocellular Carcinoma) | 9.2 ± 1.8 | [1] |
| 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (Compound 2) | THP-1 (Leukemia) | 3.06 | [2] |
| 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (Compound 2) | MCF-7 (Breast Cancer) | 4.61 | [2] |
| 2-Hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (Compound 6) | THP-1 (Leukemia) | 5.80 | [2] |
| 2-Hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (Compound 6) | MCF-7 (Breast Cancer) | 5.23 | [2] |
Proposed Signaling Pathway for Anticancer Activity
Based on the known mechanisms of other nitroaromatic anticancer agents, a plausible mechanism of action for derivatives of this compound is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and subsequent execution of cell death.[1][2][3]
Antibacterial Activity
Benzoic acid derivatives are known to possess antimicrobial properties. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antibacterial Activity of Structurally Related Trifluoromethylphenyl Pyrazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(Trifluoromethyl)phenyl pyrazole derivative | S. aureus | 2 | [4] |
| 3,5-Bis(trifluoromethyl)phenyl pyrazole derivative | S. aureus | 0.5 | [4] |
| 3-Trifluoromethyl-4-halophenyl pyrazole derivative | S. aureus | 0.5 | [4] |
Proposed Mechanism of Antibacterial Action
Several benzoic acid derivatives have been reported to interfere with bacterial fatty acid biosynthesis (FAB).[4][5] This pathway is essential for building bacterial cell membranes and is an attractive target for antimicrobial agents as it is distinct from the fatty acid synthesis pathway in mammals.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on mammalian cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, T-24)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
-
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Disclaimer: The information provided in this guide is for research and informational purposes only. The proposed signaling pathways are based on the activities of structurally related compounds and require experimental validation for the specific derivatives of this compound.
References
- 1. Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of different synthetic pathways to 3-nitro-4-(trifluoromethyl)benzoic acid
For researchers and professionals in drug development and organic synthesis, the efficient and strategic synthesis of key intermediates is paramount. 3-Nitro-4-(trifluoromethyl)benzoic acid is a valuable building block in the preparation of various pharmaceutical and agrochemical compounds. This guide provides a detailed cost-benefit analysis of two distinct synthetic pathways to this target molecule, offering a comprehensive comparison of their economic and practical viability.
Pathway 1: Direct Nitration of 4-(Trifluoromethyl)benzoic Acid
This pathway involves the direct electrophilic aromatic substitution of the commercially available 4-(trifluoromethyl)benzoic acid. The electron-withdrawing nature of both the carboxylic acid and trifluoromethyl groups directs the incoming nitro group to the meta position relative to the carboxyl group.
Pathway 2: Oxidation of 2-Nitro-4-methylbenzotrifluoride
This route utilizes the oxidation of the methyl group of 2-nitro-4-methylbenzotrifluoride to a carboxylic acid. This pathway offers an alternative approach, starting from a different commercially available precursor.
Cost-Benefit Analysis
The following table summarizes the key quantitative data for each synthetic pathway, providing a clear comparison of their respective costs, yields, and reagent requirements.
| Metric | Pathway 1: Direct Nitration | Pathway 2: Oxidation of 2-Nitro-4-methylbenzotrifluoride |
| Starting Material | 4-(Trifluoromethyl)benzoic acid | 2-Nitro-4-methylbenzotrifluoride |
| Starting Material Cost | ~$5/g (estimated) | ~$15/g (estimated for a similar isomer) |
| Key Reagents | Nitric Acid, Sulfuric Acid | Ruthenium(III) chloride, Sodium hypochlorite, Tetra-n-butylammonium bromide |
| Reagent Cost | Low | Moderate to High (driven by Ruthenium catalyst) |
| Number of Steps | 1 | 1 |
| Reported Yield | ~85-95% (estimated based on similar reactions) | High (not explicitly quantified in the found literature, but implied by the methodology) |
| Safety Concerns | Use of highly corrosive and exothermic nitrating mixture.[1][2][3][4] | Use of a heavy metal catalyst and a strong oxidizing agent. |
| Environmental Impact | Generation of acidic waste streams.[5] | Potential for heavy metal contamination from the ruthenium catalyst, although it can be recycled.[6][7][8][9][10] |
Experimental Protocols
Pathway 1: Direct Nitration of 4-(Trifluoromethyl)benzoic Acid
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add 10 mL of concentrated sulfuric acid.
-
Once the sulfuric acid is cooled to 0-5 °C, add 5.0 g of 4-(trifluoromethyl)benzoic acid in portions, ensuring the temperature remains below 10 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 4-(trifluoromethyl)benzoic acid in sulfuric acid, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain this compound.
Pathway 2: Oxidation of 2-Nitro-4-methylbenzotrifluoride
Materials:
-
2-Nitro-4-methylbenzotrifluoride
-
Ruthenium(III) chloride hydrate
-
Tetra-n-butylammonium bromide
-
1,2-dichloroethane
-
Aqueous sodium hypochlorite solution (13%)
-
5N Sodium hydroxide solution
Procedure:
-
To a rapidly stirred mixture in a round-bottom flask, add 1.00 g (4.88 mmol) of 2-nitro-4-methylbenzotrifluoride, 236 mg (0.732 mmol) of tetra-n-butylammonium bromide, and 51 mg (0.244 mmol) of ruthenium trichloride hydrate in 2 mL of 1,2-dichloroethane.
-
Add 5.8 mL (~22 mmol) of 13% aqueous sodium hypochlorite solution in five portions.
-
After each addition of sodium hypochlorite, adjust the pH of the reaction mixture to between 8.5 and 10.5 by adding 5N NaOH solution.
-
Monitor the reaction by a suitable method (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield this compound.
Synthetic Pathway Comparison
Caption: A comparison of two synthetic routes to this compound.
Conclusion
Both the direct nitration and the oxidation pathways present viable methods for the synthesis of this compound.
Pathway 1 (Direct Nitration) is likely the more cost-effective option for large-scale production due to the lower cost of the starting material and reagents. However, it involves the use of a highly corrosive and exothermic nitrating mixture, which requires careful temperature control and handling procedures to minimize the formation of byproducts and ensure safety.[1][2][3][4]
Pathway 2 (Oxidation) offers an alternative route that may be suitable for smaller-scale syntheses or when the starting material for Pathway 1 is unavailable. The use of a catalytic amount of ruthenium(III) chloride is a key feature of this pathway. While the initial investment in the catalyst is higher, its potential for recycling could offset this cost in the long run.[6][7][8][9][10] The reaction conditions are generally milder than those of the nitration pathway.
The choice between these two pathways will ultimately depend on the specific requirements of the synthesis, including the desired scale, budget, and the available safety infrastructure. For large-scale industrial applications, a thorough process optimization of the direct nitration pathway would likely be the most economically favorable approach. For laboratory-scale synthesis where cost is less of a concern and milder conditions are preferred, the ruthenium-catalyzed oxidation presents a valuable alternative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. icheme.org [icheme.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Notes on Environmental Concerns of Nitration [unacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. honrel.com [honrel.com]
- 8. hkasme.org [hkasme.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. researchgate.net [researchgate.net]
The Evolving Landscape of 3-Nitro-4-(trifluoromethyl)benzoic Acid Derivatives in Therapeutics
Derivatives of 3-nitro-4-(trifluoromethyl)benzoic acid represent a significant scaffold in medicinal chemistry, primarily recognized for their role as potent antagonists of the androgen receptor (AR). This central function has positioned them as crucial components in the development of therapeutics for prostate cancer. Beyond this primary application, the unique electronic and structural properties imparted by the nitro and trifluoromethyl groups have opened avenues for their exploration in other therapeutic areas, including cancer treatment through histone deacetylase (HDAC) inhibition. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental data and detailed methodologies for their evaluation.
Comparative Biological Activity of Androgen Receptor Antagonists
The primary therapeutic application of this compound derivatives is in the development of non-steroidal androgen receptor antagonists. These compounds competitively inhibit the binding of androgens to the AR, a key driver in the progression of prostate cancer. The table below summarizes the in vitro antagonist potency (IC50 values) of several key compounds, including derivatives and established drugs, in various prostate cancer cell lines.
| Compound | Target | Cell Line | IC50 (nM) | Reference Compound(s) |
| Enzalutamide | Androgen Receptor | LNCaP | 21.4 - 26 | Bicalutamide (160 nM) |
| Apalutamide | Androgen Receptor | LNCaP | 200 | - |
| Darolutamide | Androgen Receptor | LNCaP | 26 | - |
| Bicalutamide | Androgen Receptor | LNCaP | 160 | - |
| EF2 (a 5-Nitro-N-arylpyridin-2-amine) | Androgen Receptor | - | 300 | EL15 (940 nM) |
| Seviteronel | AR & CYP17A1 | - | 4860 | Enzalutamide (421 nM) |
| Galeterone | AR & CYP17A1 | - | 546 | Enzalutamide (421 nM) |
| Abiraterone | AR & CYP17A1 | - | 7600 | Enzalutamide (421 nM) |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published literature.[1][2]
Broader Anticancer Applications: Histone Deacetylase Inhibition
Recent research has explored the potential of benzoic acid derivatives, including those with nitro substitutions, as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression and are implicated in cancer development. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes.
| Compound | Target | IC50 (nM) | Reference Compound(s) |
| N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) | Total HDACs | 100 | SAHA (Vorinostat) |
| SAHA (Vorinostat) | Pan-HDAC | Varies by isoform | - |
| MS-275 (Entinostat) | Class I HDACs | Varies by isoform | - |
Note: This table provides examples of HDAC inhibitors for comparative purposes, as specific data for this compound derivatives as HDAC inhibitors is an emerging area of research.[3][4]
Experimental Protocols
Accurate characterization of the biological activity of this compound derivatives relies on robust and standardized in vitro assays. The following are detailed protocols for two key experimental procedures.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.[5][6]
Materials:
-
Recombinant human androgen receptor (AR)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Test compound (this compound derivative)
-
Unlabeled androgen (e.g., Dihydrotestosterone - DHT) for non-specific binding control
-
Assay Buffer (e.g., TEGMD: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Wash Buffer (Assay buffer without DTT and molybdate)
-
Hydroxylapatite (HAP) slurry or 96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and control compounds in the assay buffer. The final solvent concentration (e.g., DMSO) should be kept low (e.g., <1%).
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Assay buffer, radiolabeled androgen, and AR.
-
Non-specific Binding: Assay buffer, radiolabeled androgen, a high concentration of unlabeled androgen, and AR.
-
Test Compound: Serial dilutions of the test compound, radiolabeled androgen, and AR.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
HAP Slurry Method: Add cold HAP slurry to each well, incubate, and then centrifuge to pellet the HAP which binds the AR-ligand complex. Wash the pellets with cold wash buffer.
-
Filter Binding Assay: Transfer the incubation mixture to a pre-soaked filter plate and wash with cold wash buffer.
-
-
Quantification: Add scintillation cocktail to the washed pellets or filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled androgen.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs using a fluorogenic substrate.[4][7][8]
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate
-
HDAC Assay Buffer
-
Test compound
-
Developer solution (containing a stop solution like Trichostatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add the HDAC Assay Buffer, the test compound at various concentrations (or solvent for control), and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.
Visualizing the Mechanism of Action
To understand the biological context in which this compound derivatives function, it is essential to visualize the relevant signaling pathways and experimental workflows.
References
- 1. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
Safety Operating Guide
Safe Disposal of 3-Nitro-4-(trifluoromethyl)benzoic Acid: A Comprehensive Guide
The proper disposal of 3-nitro-4-(trifluoromethyl)benzoic acid is critical for ensuring laboratory safety and environmental protection. This compound, due to its chemical properties, is classified as hazardous and requires a dedicated disposal protocol. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to mitigate risks and maintain compliance with regulations.
Hazard Profile
Before handling, it is imperative to consult the Safety Data Sheet (SDS). This compound presents multiple hazards that dictate its handling and disposal requirements.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed[1] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin[1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation[1] |
Compounds containing trifluoromethyl groups should be treated as hazardous waste.[2] A significant concern is the potential for decomposition under certain conditions, which could release toxic and corrosive fumes like hydrogen fluoride (HF).[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound for disposal to minimize exposure.
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, are required.[3]
-
Eye Protection: Safety goggles and a face shield are essential to protect against splashes.[3]
-
Body Protection: A laboratory coat is mandatory. An apron or coveralls may be necessary for larger quantities.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3] Waste material must be disposed of in accordance with national and local regulations.
Waste Segregation and Collection
-
Designate a Container: Use a dedicated, properly labeled hazardous waste container.[3]
-
Avoid Mixing: Do not mix this compound with other waste streams unless compatibility has been verified.[3] Incompatible waste streams should not be mixed.[2] Leave chemicals in their original containers when possible.
-
Solid vs. Liquid Waste:
Container Management
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Sealing: Securely seal the container when not in use to prevent leaks or spills.[3][5]
-
Cleanliness: Ensure the exterior of the container is clean and free from contamination.[5]
-
Fill Level: Do not fill waste containers beyond 90% of their capacity to allow for expansion.[5]
Storage and Disposal
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials.[2][4][6]
-
Final Disposal: The recommended method for final disposal is through a licensed chemical destruction plant or by controlled incineration with a flue gas scrubber.[7][8] Arrange for pickup by a certified waste management company in accordance with your institution's guidelines.[2]
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary.
Small Spills
For a small spill, typically within a chemical fume hood:
-
Alert personnel in the immediate area.[2]
-
Ensure the area is well-ventilated.[2]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[2]
Large Spills
For a large spill that is outside of a fume hood or beyond the capacity of lab personnel to clean up safely:
-
Evacuate the immediate area.[2]
-
Alert your institution's emergency response team.[2]
-
If it is safe to do so, close doors to the affected area to contain vapors.[2]
-
Provide the emergency response team with the Safety Data Sheet (SDS) for the spilled material.[2]
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. ethz.ch [ethz.ch]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling 3-nitro-4-(trifluoromethyl)benzoic Acid
Essential Safety and Handling Guide for 3-Nitro-4-(trifluoromethyl)benzoic Acid
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel working with this compound. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary risks are toxicity if ingested and harm from inhalation or skin contact.[1] The Globally Harmonized System (GHS) classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes.[2] All PPE must be inspected for integrity before each use.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a significant risk of splashes. | Protects against dust, splashes, and vapors that can cause serious eye irritation.[3] |
| Skin & Body Protection | A flame-resistant lab coat, fully buttoned. For procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[2][3] Full-length pants and closed-toe shoes are mandatory.[2] | Provides a barrier against accidental skin contact.[3] |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are recommended for nitro compounds.[2][3] Always inspect gloves prior to use and change them frequently, especially if contact is suspected. | Prevents skin absorption, a primary route of exposure.[3] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[2][4] If engineering controls are insufficient or during an emergency, a full-face respirator with an appropriate organic vapor/particulate cartridge is necessary. | Protects against the inhalation of harmful dust and vapors.[1][3] |
Operational and Handling Plan
Proper planning and adherence to established procedures are the first line of defense against chemical exposure.[5][6]
3.1. Engineering Controls
-
Primary Containment: All handling of this compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Ventilation: Ensure good ventilation of the entire work station.[1]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[2][7]
3.2. Procedural Protocol
-
Preparation: Before starting work, consult the Safety Data Sheet (SDS).[5] Clearly label all containers with the chemical name and GHS hazard pictograms.[6][8]
-
Handling: Avoid all contact with skin and eyes and do not breathe the dust.[1] Use spark-proof tools and equipment to prevent ignition.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[9][10] Do not eat, drink, or smoke in the laboratory area.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] Store away from incompatible materials such as strong oxidizing agents and strong bases.[11]
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][13] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9][13] Seek medical attention if irritation occurs or persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |
| Spill | Evacuate unnecessary personnel.[1] Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable, labeled container for disposal, minimizing dust generation.[1][13] |
Disposal Plan
Chemical waste must be managed according to institutional and regulatory guidelines.
-
Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and securely closed hazardous waste container.[7]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and all relevant hazard warnings.
-
Segregation: Do not mix this waste with other incompatible waste streams.[7]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal contractor. Dispose of the contents/container to an approved waste disposal plant.[9][11]
Workflow for Safe Handling of this compound
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. oshaeducationcenter.com [oshaeducationcenter.com]
- 6. greenwgroup.com [greenwgroup.com]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. triumvirate.com [triumvirate.com]
- 9. westliberty.edu [westliberty.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
